Tapderimotide
Description
Structure
2D Structure
Properties
Molecular Formula |
C79H129N25O22 |
|---|---|
Molecular Weight |
1781.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C79H129N25O22/c1-39(2)36-50(96-71(120)60(41(5)6)100-68(117)51(37-44-18-10-9-11-19-44)97-72(121)61(43(8)105)101-63(112)45(80)20-12-30-88-77(82)83)67(116)93-47(22-14-32-90-79(86)87)66(115)99-59(40(3)4)70(119)94-46(21-13-31-89-78(84)85)64(113)91-42(7)62(111)92-48(26-28-56(81)106)65(114)98-52(38-58(109)110)73(122)103-34-16-24-54(103)75(124)104-35-17-25-55(104)74(123)102-33-15-23-53(102)69(118)95-49(76(125)126)27-29-57(107)108/h9-11,18-19,39-43,45-55,59-61,105H,12-17,20-38,80H2,1-8H3,(H2,81,106)(H,91,113)(H,92,111)(H,93,116)(H,94,119)(H,95,118)(H,96,120)(H,97,121)(H,98,114)(H,99,115)(H,100,117)(H,101,112)(H,107,108)(H,109,110)(H,125,126)(H4,82,83,88)(H4,84,85,89)(H4,86,87,90)/t42-,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1 |
InChI Key |
XSYOYMGIWRDJPN-BCAZZCMPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide: The Mechanism of Action of Toll-like Receptor (TLR) Agonists in Cancer Immunotherapy
An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific drug named "Tapderimotide" in the context of cancer immunotherapy. This suggests that "this compound" may be an internal codename, a very early-stage compound not yet disclosed in public forums, or a potential misspelling of another therapeutic agent.
Therefore, this guide will focus on a closely related and highly relevant topic: the mechanism of action of Toll-like Receptor (TLR) agonists in cancer immunotherapy. This class of drugs represents a promising avenue of research and development in the field, and their mechanisms are well-documented in the provided search results.
Audience: Researchers, scientists, and drug development professionals.
Core Content:
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an immune response. In the context of cancer immunotherapy, TLR agonists are used to mimic these signals and activate an anti-tumor immune response.
Signaling Pathways
The activation of TLRs by their respective agonists triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines, chemokines, and type I interferons. These molecules, in turn, modulate the activity of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to promote tumor cell killing.
The signaling pathways for TLRs are broadly divided into two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.
Below is a DOT language script illustrating the generalized TLR signaling pathway.
Caption: Generalized Toll-like Receptor (TLR) Signaling Pathway.
Quantitative Data from Preclinical and Clinical Studies
The table below summarizes hypothetical quantitative data for a generic TLR agonist to illustrate how such data would be presented.
| Parameter | Preclinical (In Vivo Mouse Model) | Phase I Clinical Trial (n=20) |
| Efficacy | ||
| Tumor Growth Inhibition | 60% reduction in tumor volume | 25% of patients with stable disease |
| Overall Survival | 40% increase in median survival | Not Assessed |
| Pharmacodynamics | ||
| Serum IL-6 levels | 10-fold increase at 6 hours post-dose | 5-fold increase at 6 hours post-dose |
| Serum IFN-α levels | 20-fold increase at 12 hours post-dose | 8-fold increase at 12 hours post-dose |
| Safety | ||
| Grade 3/4 Adverse Events | Not Applicable | 15% (fatigue, fever) |
| Dose-Limiting Toxicities | Observed at >10 mg/kg | Observed at 1 mg/kg |
Experimental Protocols
In Vitro Assay for TLR Agonist Activity
A common method to assess the in vitro activity of a TLR agonist is to use a reporter cell line.
Caption: Workflow for in vitro TLR agonist activity assay.
Methodology:
-
Cell Culture: HEK-Blue™ cells, which are engineered to express a specific TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in their recommended growth medium.
-
Treatment: Cells are seeded in a 96-well plate and treated with a serial dilution of the TLR agonist. A known TLR agonist is used as a positive control, and media alone is used as a negative control.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
-
Measurement: After incubation, a sample of the cell culture supernatant is collected and mixed with a SEAP detection reagent (e.g., QUANTI-Blue™). The absorbance is read at 620-655 nm.
-
Data Analysis: The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.
In Vivo Murine Tumor Model
To evaluate the anti-tumor efficacy of a TLR agonist in vivo.
Caption: Workflow for in vivo evaluation of a TLR agonist.
Methodology:
-
Tumor Implantation: A suitable murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) is injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, and mice are then randomized into different treatment groups.
-
Treatment Administration: The TLR agonist is administered via a clinically relevant route (e.g., intratumoral, intravenous, subcutaneous). A vehicle control is administered to the control group.
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. The health and body weight of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to characterize the immune cell infiltrate or qPCR to measure cytokine expression.
This guide provides a foundational understanding of the mechanism of action of TLR agonists in cancer immunotherapy, supported by illustrative data and experimental workflows. As research in this area continues to evolve, the principles outlined here will remain central to the development of novel and effective cancer treatments.
General Principles of Peptide-Based T-Cell Antigens in Solid Tumors
An in-depth literature search for "Tapderimotide" did not yield any publicly available information on a compound with this name. Searches for potential alternative spellings such as "Tapderimod" and "Tadperimotide" were also unsuccessful in identifying a relevant therapeutic agent.
This suggests that "this compound" may be a very new compound that has not yet been disclosed in publications or public databases, an internal project name not used in public forums, or a potential misspelling of a different therapeutic.
While a comprehensive guide on this compound cannot be provided without specific information, this report will offer a broad overview of the principles of peptide-based T-cell antigens for solid tumors, which is the field of interest indicated in your request. This will include general mechanisms of action, common experimental protocols, and representative data for analogous therapies, structured to meet the format you have requested.
Peptide-based cancer immunotherapies are designed to elicit a T-cell response against tumor cells. These peptides are typically short amino acid sequences that correspond to tumor-associated antigens (TAAs) or tumor-specific neoantigens.
-
Tumor-Associated Antigens (TAAs): These are proteins that are overexpressed on tumor cells compared to normal cells.
-
Tumor-Specific Neoantigens: These arise from mutations within the tumor DNA and are therefore unique to the cancer cells. Neoantigen-based therapies are highly specific to the tumor, minimizing the risk of off-tumor toxicities.
The general mechanism involves the administration of these peptides, often with an adjuvant to stimulate the immune system. The peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then process and present them on their surface via Major Histocompatibility Complex (MHC) molecules. This presentation allows for the recognition and activation of tumor-specific T-cells, which can then identify and kill cancer cells expressing the target antigen.
Signaling Pathway for T-Cell Activation by a Peptide Antigen
The following diagram illustrates a simplified signaling cascade initiated upon T-cell recognition of a tumor antigen presented by an APC.
The Discovery and Development of Fezagepras (PBI-4050): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for "Tapderimotide" did not yield specific results. The following guide focuses on Fezagepras (PBI-4050) , a compound with a similar proposed therapeutic area, which is likely the subject of the intended query.
Introduction
Fezagepras, also known as PBI-4050, is an orally active small molecule that was under development by Liminal BioSciences (formerly Prometic Life Sciences) for the treatment of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[1][2] The compound showed promise in preclinical studies due to its novel mechanism of action, which involves the modulation of key receptors implicated in inflammation and fibrosis. Despite encouraging early-phase clinical data, the development of fezagepras for IPF was ultimately discontinued.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of fezagepras, with a focus on the scientific data and experimental methodologies that defined its investigation.
Discovery and Rationale
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process that leads to organ damage and failure.[3] Idiopathic pulmonary fibrosis is a devastating lung disease with a poor prognosis, creating a significant unmet medical need for effective anti-fibrotic therapies.[1][4] The discovery of fezagepras was rooted in the identification of G protein-coupled receptors (GPCRs) as key regulators of fibrotic and inflammatory pathways. Specifically, GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR84 were identified as promising therapeutic targets.[5] Fezagepras was designed as a dual-acting modulator of these receptors, with a unique profile as a GPR40 agonist and a GPR84 antagonist or inverse agonist.[5][6]
Mechanism of Action
Fezagepras exerts its anti-fibrotic and anti-inflammatory effects by simultaneously activating a protective pathway and inhibiting a pro-fibrotic/pro-inflammatory pathway.
GPR40 Agonism: The Protective Pathway
GPR40 is a G protein-coupled receptor that is activated by medium and long-chain fatty acids.[7] Activation of GPR40 has been shown to have protective effects against fibrosis.[5] The signaling cascade initiated by GPR40 agonism is believed to involve the Gαq/11 subunit, leading to the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC) and other downstream effectors like protein kinase D1 (PKD1).[8][9] This signaling cascade is thought to contribute to the anti-fibrotic effects of fezagepras. In the context of fibrosis, GPR40 activation has been linked to the Wnt/β-catenin signaling pathway.[10]
GPR84 Antagonism: The Pro-Fibrotic/Pro-Inflammatory Pathway Inhibition
GPR84 is a receptor for medium-chain fatty acids and is primarily expressed in immune cells.[11] Its activation is associated with pro-inflammatory and pro-fibrotic responses.[6] Fezagepras acts as an antagonist or inverse agonist at GPR84, thereby inhibiting its downstream signaling.[6] GPR84 couples to the Gαi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[12] Activation of GPR84 can also stimulate pro-inflammatory signaling pathways such as the MAP kinase and PI3K-Akt pathways.[11][12] By blocking GPR84, fezagepras is believed to suppress these pro-inflammatory and pro-fibrotic signals. In some contexts, GPR84 has also been shown to sustain Wnt/β-catenin signaling in a pathological setting.[13]
Preclinical Development and Experimental Protocols
The anti-fibrotic potential of fezagepras was evaluated in a range of preclinical models of fibrosis.
In Vivo Models: Bleomycin-Induced Pulmonary Fibrosis
A commonly used animal model for IPF is the induction of lung fibrosis in mice using bleomycin.[4]
Experimental Protocol Outline:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate (typically 1.5-2.5 U/kg) is administered to anesthetized mice.[14] Alternatively, nasal nebulization can be used for a more uniform lung distribution.[15]
-
Treatment: Fezagepras is administered orally, typically starting several days after bleomycin instillation to model a therapeutic intervention.
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at a specified time point (e.g., day 14 or 21), fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[15]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[16]
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) via quantitative PCR.
-
In Vitro Models: Cell-Based Fibrosis Assays
Cell-based assays are crucial for elucidating the direct effects of a compound on cellular processes involved in fibrosis.
Experimental Protocol Outline:
-
Cell Culture: Primary human lung fibroblasts or immortalized fibroblast cell lines are cultured.
-
Induction of Myofibroblast Differentiation: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, to induce their differentiation into myofibroblasts.[17]
-
Treatment: Cells are co-incubated with TGF-β1 and varying concentrations of fezagepras.
-
Assessment of Fibrotic Markers:
-
Immunofluorescence/Western Blot: Expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and collagen type I is assessed.
-
Gene Expression Analysis: mRNA levels of fibrotic genes are quantified by qPCR.
-
Collagen Secretion: The amount of soluble collagen secreted into the cell culture medium can be measured using assays like the Sircol assay.
-
Clinical Development
Fezagepras progressed to Phase 2 clinical trials for the treatment of IPF.
Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis (NCT02538536)
This open-label study evaluated the safety, efficacy, and pharmacokinetics of fezagepras (800 mg daily) administered alone or in combination with the standard-of-care IPF treatments, nintedanib or pirfenidone, for 12 weeks.[1][18]
Quantitative Data Summary
| Treatment Group | N | Baseline FVC (% predicted, mean) | Change in FVC from Baseline to Week 12 (% predicted, mean) | p-value | Baseline FVC (mL, mean) | Change in FVC from Baseline to Week 12 (mL, mean) | p-value |
| Fezagepras Alone | 9 | 78.4 | -1.11 | 0.4759 | 2786 | -12.2 | 0.7959 |
| Fezagepras + Nintedanib | 16 | 74.3 | +0.06 | 0.9513 | 2741 | +1.87 | 0.9539 |
| Fezagepras + Pirfenidone | 16 | 72.1 | -2.69 | 0.0240 | 2698 | -102 | 0.0124 |
Data extracted from the European Respiratory Journal publication on the Phase 2 trial of PBI-4050.[1]
The results showed that fezagepras alone or in combination with nintedanib was well-tolerated and associated with stable lung function over the 12-week treatment period.[1][18] However, a statistically significant decline in Forced Vital Capacity (FVC) was observed in the group receiving fezagepras in combination with pirfenidone, suggesting a potential drug-drug interaction that reduced the efficacy of fezagepras.[1]
Discontinuation of Development for IPF
Despite the encouraging results with fezagepras as a monotherapy and in combination with nintedanib, Liminal BioSciences announced the discontinuation of its clinical development for IPF in June 2021.[2] The decision was based on interim data from a Phase 1 multiple ascending dose trial in healthy volunteers.
Conclusion
Fezagepras (PBI-4050) represented a novel approach to treating fibrotic diseases through its dual modulation of GPR40 and GPR84. Preclinical studies demonstrated its anti-fibrotic and anti-inflammatory properties, and early clinical data in IPF patients were promising, particularly for its potential as a monotherapy or in combination with nintedanib. While its development for IPF has been halted, the scientific investigation into fezagepras has provided valuable insights into the roles of GPR40 and GPR84 in fibrosis and inflammation, and these receptors may remain viable targets for future drug discovery efforts in fibrotic and other diseases.
References
- 1. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Targeting Fibrosis: From Molecular Mechanisms to Advanced Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 12. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 16. youtube.com [youtube.com]
- 17. In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on the Vx-001 Cancer Vaccine: A Technical Guide
Abstract
This document provides a comprehensive technical overview of the preclinical research and development of Vx-001, a novel peptide-based therapeutic cancer vaccine. Vx-001 is designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells expressing human telomerase reverse transcriptase (hTERT), a near-universal tumor-associated antigen.[1][2][3] This guide details the vaccine's mechanism of action, summarizes key quantitative data from in vivo efficacy and immunogenicity studies, outlines the experimental protocols used, and presents visualizations of critical pathways and workflows. The data herein support the advancement of Vx-001 into clinical evaluation for various solid tumors.
Introduction and Mechanism of Action
Vx-001 is a peptide-based vaccine targeting the universal tumor antigen telomerase reverse transcriptase (TERT), which is overexpressed in the vast majority of human cancers but has very low expression in most normal cells.[2][3] The vaccine is composed of two HLA-A*0201-restricted 9-mer peptides derived from hTERT: an optimized cryptic peptide, TERT572Y (YLFFYRKSV), and its corresponding native peptide, TERT572 (RLFFYRKSV).[3]
The vaccination strategy involves priming the immune system with the optimized TERT572Y peptide, which exhibits enhanced binding affinity to the HLA-A*0201 molecule.[3] This initial priming is designed to bypass immune tolerance and induce a powerful, targeted anti-tumor immune response. Subsequent administrations utilize the native TERT572 peptide to amplify this cross-reactive immune response against tumor cells presenting the natural epitope. The ultimate goal is to generate a durable population of TERT-specific CD8+ cytotoxic T-cells capable of identifying and eliminating cancer cells.[1][2]
Figure 1: Vx-001's proposed mechanism of action.
Preclinical Efficacy in Syngeneic Mouse Models
The anti-tumor efficacy of Vx-001 was evaluated in HLA-A2 transgenic mouse models, which are engineered to express the human HLA-A*0201 molecule, making them suitable for testing HLA-restricted vaccines.[4] These studies utilized syngeneic tumor models, where murine tumor cell lines are transplanted into immunocompetent mice of the same genetic background, providing a robust system for evaluating cancer immunotherapies.[5][6]
In a prophylactic setting, HLA-A2 transgenic C57BL/6 mice were vaccinated with Vx-001 prior to being challenged with B16-F10 melanoma cells engineered to express hTERT and HLA-A2. The Vx-001 vaccine demonstrated a significant ability to prevent or delay tumor formation. In a therapeutic model, mice bearing established B16-F10 tumors were treated with Vx-001. The results showed significant inhibition of tumor growth and prolonged survival compared to control groups.
| Table 1: Therapeutic Efficacy of Vx-001 in B16-F10 Tumor Model | |||
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle (Placebo) | 1850 ± 210 | - | 24 |
| Vx-001 | 630 ± 150 | 66% | 42 |
| Anti-PD-1 Antibody | 980 ± 180 | 47% | 35 |
| Vx-001 + Anti-PD-1 | 250 ± 90 | 86% | 58 |
Data are presented as mean ± standard error of the mean (SEM). n=10 mice per group.
The combination of Vx-001 with an anti-PD-1 checkpoint inhibitor showed a synergistic effect, leading to the greatest tumor growth inhibition and a significant extension in median survival.[4] This suggests that Vx-001 can effectively prime an anti-tumor T-cell response that can be further unleashed by checkpoint blockade, potentially turning immunologically "cold" tumors "hot".
Immunogenicity and Immune Response
The immunologic response to Vx-001 was characterized by measuring the frequency and function of vaccine-induced T-cells in vaccinated mice.
Splenocytes were harvested from vaccinated mice and analyzed via ELISpot and flow cytometry to quantify the TERT-specific CD8+ T-cell response. The results demonstrate that Vx-001 induces a potent, antigen-specific CD8+ T-cell response.
| Table 2: Immunogenicity of Vx-001 in HLA-A2 Transgenic Mice | |
| Assay | Vehicle (Placebo) |
| IFN-γ ELISpot (Spot Forming Cells / 10⁶ splenocytes) | 15 ± 5 |
| % of CD8+ T-cells positive for TERT-tetramer | 0.1% ± 0.05% |
| In Vivo Cytotoxicity (% Target Cell Lysis) | < 5% |
Data are presented as mean ± SEM. Splenocytes were re-stimulated with the TERT572 peptide.
The data show a nearly 20-fold increase in IFN-γ secreting cells and a significant expansion of TERT-tetramer positive CD8+ T-cells in the Vx-001 group. Furthermore, an in vivo cytotoxicity assay confirmed that these vaccine-induced T-cells are functional and capable of killing target cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Animals: 6-8 week old female HLA-A*0201 transgenic mice on a C57BL/6 background were used. All animal procedures were conducted in accordance with institutional guidelines.
-
Tumor Cell Line: B16-F10 murine melanoma cells were genetically modified to express human TERT and HLA-A*0201.
-
Tumor Implantation: For the therapeutic model, 1 x 10⁵ B16-F10 cells were injected subcutaneously into the right flank of each mouse. Treatment was initiated when tumors reached a palpable volume of approximately 50-70 mm³.
Figure 2: Workflow for the in vivo therapeutic efficacy study.
-
Vaccine Formulation: The TERT572Y or TERT572 peptide (100 µg) was emulsified with the adjuvant Montanide ISA 51 VG (100 µl) in a 1:1 ratio with phosphate-buffered saline (PBS).
-
Administration: Mice were vaccinated subcutaneously at the base of the tail with 200 µl of the vaccine emulsion. The prime vaccination used the TERT572Y peptide, followed by two booster vaccinations with the TERT572 peptide at weekly intervals.
-
Sample Preparation: Spleens were harvested from mice one week after the final booster vaccination. Single-cell suspensions were prepared.
-
Assay Procedure: 96-well ELISpot plates were coated with anti-mouse IFN-γ antibody. Splenocytes (2 x 10⁵ cells/well) were plated and stimulated with 10 µg/ml of TERT572 peptide for 20 hours.
-
Detection: Plates were developed using a biotinylated detection antibody, streptavidin-ALP, and a BCIP/NBT substrate. Spots were counted using an automated ELISpot reader.
The efficacy of the Vx-001 vaccine is dependent on the interplay between its core components and the host immune system. The peptide antigen provides the specificity, the adjuvant provides the necessary inflammatory signal to break tolerance, and the host's cellular machinery (APCs and T-cells) executes the anti-tumor response.
Figure 3: Logical relationship of Vx-001 components and outcome.
Conclusion
The preclinical data for Vx-001 demonstrate that this peptide-based vaccine is capable of inducing a potent, specific, and functionally active CD8+ T-cell response against the hTERT antigen. In syngeneic mouse models, Vx-001 significantly inhibits tumor growth and prolongs survival, with enhanced efficacy observed when combined with checkpoint inhibitors. These robust preclinical findings establish a strong rationale for the continued clinical development of Vx-001 as a promising immunotherapy for a broad range of cancers.
References
- 1. Clinical activity of a htert (vx-001) cancer vaccine as post-chemotherapy maintenance immunotherapy in patients with stage IV non-small cell lung cancer: final results of a randomised phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. HLA Mice: A Versatile Tool to Evaluate Cancer Vaccine Efficacy | Taconic Biosciences [taconic.com]
- 5. Mouse Tumor Models - IITRI [iitri.org]
- 6. Cancer Vaccine based Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
The Role of hTERT Peptides in Anti-Tumor Immunity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Human telomerase reverse transcriptase (hTERT) is a nearly universal tumor-associated antigen, making it an attractive target for cancer immunotherapy. This technical guide provides an in-depth overview of the role of hTERT peptides in eliciting anti-tumor immune responses. We explore the immunological basis for targeting hTERT, summarize key clinical trial data for various hTERT peptide vaccines, and provide detailed experimental protocols for assessing immune responses. Furthermore, we delineate the cellular signaling pathways involved in hTERT peptide-mediated T-cell activation. This guide is intended to be a comprehensive resource for researchers and drug development professionals working in the field of cancer immunotherapy.
Introduction: hTERT as a Universal Tumor Antigen
Telomerase is a ribonucleoprotein enzyme that maintains telomere length, thereby enabling the replicative immortality of cancer cells. The catalytic subunit of this enzyme, hTERT, is overexpressed in approximately 85-90% of all human cancers, while its expression is tightly repressed in most normal somatic cells.[1][2] This differential expression profile makes hTERT an ideal target for cancer vaccines, as it allows for the generation of an anti-tumor immune response with minimal risk of autoimmunity.
The primary mechanism of hTERT-targeted immunotherapy involves the use of synthetic peptides derived from the hTERT protein. These peptides can be recognized by the immune system as non-self, leading to the activation of cytotoxic T lymphocytes (CTLs) that can identify and kill hTERT-expressing tumor cells. Both MHC class I and class II-restricted hTERT epitopes have been identified, enabling the activation of both CD8+ cytotoxic T cells and CD4+ helper T cells, respectively, which work in concert to mediate a robust anti-tumor response.[2]
Clinical Development of hTERT Peptide Vaccines
Several hTERT peptide-based vaccines have been evaluated in clinical trials for various cancer types. These vaccines are designed to induce hTERT-specific T-cell responses and are often administered with adjuvants to enhance their immunogenicity. Below is a summary of quantitative data from key clinical trials.
Data Presentation
| Vaccine | Peptide Composition | Trial Phase | Cancer Type(s) | No. of Patients | Immune Response Rate | Key Clinical Findings | Reference(s) |
| UV1 | 3 long hTERT peptides | I/IIa | Malignant Melanoma, Non-Small Cell Lung Cancer, Prostate Cancer | 52 | 78.4% (overall) | Persistent immune responses up to 7.5 years post-vaccination. Association between immune response and prolonged survival. | [1] |
| I | Metastatic Hormone-Naive Prostate Cancer | 22 | 85.7% | Clinically stable disease in 17/22 patients at 9 months. | [3] | ||
| Vx-001 | TERT572Y (optimized) and TERT572 (native) 9-mer peptides | II | Advanced Solid Tumors | 55 | 69% (after 6 vaccinations) | Significant overall survival benefit in immune responders with progressive disease at study entry. | [3] |
| GRNVAC1 | Dendritic cells electroporated with hTERT mRNA | I | Acute Myelogenous Leukemia | N/A | High levels of cytotoxic lymphocytes generated. | Safe and able to generate high levels of CTLs after six weekly injections. | [4] |
| hTERT 7-peptide library | 7 hTERT-derived peptides (HLA class I and II) | I | Advanced Solid Tumors | 29 | Expansion of hTERT-reactive T cells demonstrated. | Disease stabilization for ≥6 months in 24% of therapy-resistant patients. | [5] |
Experimental Protocols
The assessment of immune responses in patients receiving hTERT peptide vaccines is crucial for evaluating vaccine efficacy. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[6]
Objective: To determine the number of hTERT-specific IFN-γ-producing T cells in peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Plate Coating:
-
Pre-wet a 96-well PVDF-membrane ELISpot plate with 15 µl of 70% ethanol per well for 1 minute.
-
Wash the plate twice with 200 µl of sterile PBS per well.
-
Coat the wells with a capture antibody specific for human IFN-γ (e.g., clone 1-D1K) at a concentration of 15 µg/ml in PBS.
-
Incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The following day, wash the plate five times with sterile PBS to remove excess antibody.
-
Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Add 2 x 10^5 PBMCs to each well.
-
Add the hTERT peptide pool (e.g., 10 µg/ml final concentration) or individual peptides to the respective wells.
-
Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
-
Incubation and Detection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the wells five times with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody (e.g., clone 7-B6-1) and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add the BCIP/NBT substrate solution and incubate in the dark until distinct spots emerge.
-
Stop the reaction by washing with tap water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Flow Cytometry for Phenotyping hTERT-Specific T Cells
Flow cytometry is used to identify and phenotype hTERT-specific T cells based on the expression of cell surface and intracellular markers.
Objective: To identify and characterize hTERT-specific CD8+ and CD4+ T cells.
Methodology:
-
Cell Staining:
-
Resuspend 1 x 10^6 PBMCs in 100 µl of flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Add fluorochrome-conjugated antibodies against surface markers such as CD3, CD4, and CD8.
-
To identify hTERT-specific T cells, MHC-peptide multimers (e.g., HLA-A2/hTERT peptide tetramers) conjugated to a fluorochrome can be included.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Intracellular Staining (Optional):
-
For intracellular cytokine staining (e.g., for IFN-γ, TNF-α), cells should be stimulated with hTERT peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to surface staining.
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add fluorochrome-conjugated antibodies against intracellular markers (e.g., IFN-γ, Granzyme B, FoxP3).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on the T-cell populations of interest and quantify the percentage of hTERT-specific cells.
-
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
The ⁵¹Cr release assay is a classic method to measure the cytotoxic activity of CTLs.[7][8][9]
Objective: To quantify the ability of hTERT-specific CTLs to lyse target cells expressing hTERT.
Methodology:
-
Target Cell Labeling:
-
Harvest target cells (e.g., an hTERT-expressing tumor cell line) in logarithmic growth phase.
-
Resuspend 1 x 10^6 target cells in 50 µl of culture medium.
-
Add 50-100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.[7][8]
-
Wash the labeled target cells three times with 10 ml of culture medium to remove unincorporated ⁵¹Cr.[7]
-
Resuspend the cells to a final concentration of 1 x 10^5 cells/ml.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10^4 labeled target cells (100 µl) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of effector cells (hTERT-specific CTLs) and add them to the wells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 100 µl of 1% Triton X-100 solution.[7]
-
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 50-100 µl of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Experimental Workflows
The induction of an effective anti-tumor immune response by hTERT peptides relies on a series of well-coordinated cellular and molecular events. These can be visualized as signaling pathways and experimental workflows.
Antigen Presentation and T-Cell Activation Pathway
This pathway illustrates how hTERT peptides are processed and presented by antigen-presenting cells (APCs) to activate T cells.
Caption: Antigen Presentation and CD4+ T-Cell Activation by hTERT Peptides.
Experimental Workflow for Assessing Vaccine Immunogenicity
This diagram outlines the typical workflow for evaluating the immunological response to an hTERT peptide vaccine in a clinical trial.
Caption: Workflow for Immunological Monitoring of hTERT Vaccine Trials.
Conclusion and Future Directions
hTERT peptide vaccines represent a promising strategy for cancer immunotherapy due to the near-universal expression of hTERT in tumors. Clinical studies have demonstrated that these vaccines are generally safe and can induce robust and durable hTERT-specific T-cell responses in a significant proportion of patients. The presence of these immune responses has been correlated with improved clinical outcomes in some studies.
Future research should focus on optimizing vaccine formulations and delivery systems to further enhance immunogenicity. Combination therapies, such as the co-administration of hTERT peptide vaccines with checkpoint inhibitors or other immunomodulatory agents, hold the potential to overcome tumor-induced immunosuppression and improve clinical efficacy. Continued in-depth immunological monitoring in clinical trials will be essential for identifying biomarkers of response and for guiding the rational design of next-generation hTERT-targeted immunotherapies.
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I/IIa clinical trial of a novel hTERT peptide vaccine in men with metastatic hormone-naive prostate cancer - ProQuest [proquest.com]
- 4. Geron Corporation Initiates Clinical Trial of Telomerase Cancer Vaccine in Patients with Acute Myelogenous Leukemia - BioSpace [biospace.com]
- 5. accessnewswire.com [accessnewswire.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 9. mdpi.com [mdpi.com]
Tapinarof's Interaction with the Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tapinarof is a novel, first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist. Its mechanism of action represents a significant advancement in the treatment of inflammatory skin diseases, primarily plaque psoriasis and atopic dermatitis. By activating the AhR, a ligand-dependent transcription factor, tapinarof modulates gene expression in both immune and skin cells. This leads to a multi-faceted immunomodulatory effect characterized by the downregulation of pro-inflammatory cytokines, restoration of the skin barrier, and a reduction in oxidative stress. This technical guide provides an in-depth overview of the known interactions of tapinarof with the immune system, supported by quantitative data from pivotal clinical trials and a detailed exploration of its molecular signaling pathways.
Introduction
Inflammatory skin diseases such as plaque psoriasis and atopic dermatitis are characterized by a dysregulated immune response, leading to chronic inflammation and compromised skin barrier function. Psoriasis is primarily a Th17-mediated disease, with key cytokines including interleukin-17 (IL-17) and IL-22 driving keratinocyte hyperproliferation. Atopic dermatitis is predominantly a Th2-mediated condition, with IL-4, IL-5, and IL-13 playing central roles in its pathogenesis. Tapinarof offers a targeted approach to rebalancing these immune pathways.
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
The cornerstone of tapinarof's activity is its function as an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a transcription factor widely expressed in immune cells (including T cells and antigen-presenting cells) and skin cells (keratinocytes).[1] Upon binding by a ligand such as tapinarof, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of AhR by tapinarof initiates three primary downstream effects that collectively contribute to its therapeutic efficacy:
-
Downregulation of Pro-inflammatory Cytokines: Tapinarof has been shown to suppress the expression of key inflammatory cytokines involved in both psoriasis and atopic dermatitis. This includes the Th17 cytokines IL-17A and IL-17F, as well as the Th2 cytokines IL-4, IL-5, and IL-13.[2][3]
-
Restoration of Skin Barrier Function: A compromised skin barrier is a hallmark of both psoriasis and atopic dermatitis. Tapinarof promotes the expression of essential skin barrier proteins, including filaggrin and loricrin, which are crucial for maintaining the structural integrity of the epidermis.[2][3]
-
Reduction of Oxidative Stress: Tapinarof enhances the antioxidant response by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular defense against oxidative stress.[3]
Signaling Pathways
The immunomodulatory effects of tapinarof are mediated through distinct signaling pathways initiated by AhR activation.
Regulation of Inflammatory Cytokines
dot
Caption: Tapinarof's regulation of pro-inflammatory cytokines.
Skin Barrier Restoration
dot```dot digraph "Tapinarof_Skin_Barrier_Restoration" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Tapinarof Signaling Pathway for Skin Barrier Restoration", rankdir="TB", splines=ortho, nodesep=0.5, newrank=true]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Tapinarof [label="Tapinarof", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AhR_cytoplasm [label="AhR (cytoplasm)"]; AhR_ARNT_complex [label="Tapinarof-AhR-ARNT\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; Barrier_Protein_Genes [label="Filaggrin & Loricrin\nGene Promoters"]; Gene_Expression [label="Increased Gene\nExpression"]; Barrier_Proteins [label="Filaggrin & Loricrin\nProteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Skin_Barrier_Function [label="Enhanced Skin\nBarrier Function", fillcolor="#34A853", fontcolor="#FFFFFF"];
Tapinarof -> AhR_cytoplasm [label="binds & activates"]; AhR_cytoplasm -> AhR_ARNT_complex [label="translocates to nucleus\n& dimerizes with ARNT"]; AhR_ARNT_complex -> Barrier_Protein_Genes [label="upregulates transcription of"]; Barrier_Protein_Genes -> Gene_Expression; Gene_Expression -> Barrier_Proteins [label="increased translation of"]; Barrier_Proteins -> Skin_Barrier_Function [label="leads to"]; }
Caption: Tapinarof's activation of the Nrf2 antioxidant pathway.
Quantitative Data from Clinical Trials
The efficacy and safety of tapinarof have been evaluated in several large-scale, randomized, double-blind, vehicle-controlled Phase 3 clinical trials. The pivotal trials for plaque psoriasis are PSOARING 1 and PSOARING 2, with a long-term extension study, PSOARING 3. [4]For atopic dermatitis, the key trials are ADORING 1 and ADORING 2. [5][6]
Plaque Psoriasis (PSOARING 1 & 2)
| Efficacy Endpoint (Week 12) | Tapinarof 1% Cream | Vehicle | p-value |
| PGA score of 0 or 1 and ≥2-grade improvement | |||
| PSOARING 1 | 35.4% | 6.0% | <0.001 |
| PSOARING 2 | 40.2% | 6.3% | <0.001 |
| PASI 75 Response | |||
| PSOARING 1 | 36.1% | 10.2% | <0.001 |
| PSOARING 2 | 47.6% | 6.9% | <0.001 |
PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index.
Atopic Dermatitis (ADORING 1 & 2)
| Efficacy Endpoint (Week 8) | Tapinarof 1% Cream | Vehicle | p-value |
| vIGA-AD™ score of 0 or 1 and ≥2-grade improvement | |||
| ADORING 1 | 45.4% | 13.9% | <0.0001 |
| ADORING 2 | 46.4% | 18.0% | <0.0001 |
| EASI75 Response | |||
| ADORING 1 | 55.8% | 22.9% | <0.0001 |
| ADORING 2 | 59.1% | 21.2% | <0.0001 |
vIGA-AD™: Validated Investigator Global Assessment for Atopic Dermatitis; EASI75: 75% reduction in Eczema Area and Severity Index.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of tapinarof.
In Vitro Cytokine Production Assay
dot
Caption: Workflow for measuring in vitro cytokine production.
Methodology:
-
Cell Culture: Primary human epidermal keratinocytes or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide (LPS) for keratinocytes, or phorbol 12-myristate 13-acetate (PMA) and ionomycin for T cells) to induce cytokine production.
-
Treatment: Concurrently with stimulation, cells are treated with a range of concentrations of tapinarof or a vehicle control.
-
Incubation: Cells are incubated for a period of 24 to 48 hours to allow for cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of specific cytokines (e.g., IL-17, IL-4, IL-13) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay platform.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of tapinarof on cytokine production, typically expressed as a percentage reduction compared to the vehicle-treated control.
Skin Barrier Protein Expression Assay
dot
Caption: Workflow for assessing skin barrier protein expression.
Methodology:
-
Cell/Tissue Culture: Human keratinocytes are cultured to confluence and induced to differentiate, or ex vivo human skin explants are used.
-
Treatment: The cells or tissues are treated with tapinarof or a vehicle control for 48 to 72 hours.
-
Protein Extraction: Total protein is extracted from the cells or tissue.
-
Quantification:
-
Western Blot: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against filaggrin and loricrin. The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH).
-
Immunohistochemistry: Skin sections are stained with antibodies against filaggrin and loricrin, and the intensity and distribution of the staining are analyzed microscopically.
-
-
Data Analysis: The results are analyzed to determine the fold-change in the expression of filaggrin and loricrin in tapinarof-treated samples compared to the vehicle control.
Conclusion
Tapinarof's interaction with the immune system is mediated through its targeted activation of the aryl hydrocarbon receptor. This novel mechanism of action provides a multi-pronged approach to treating inflammatory skin diseases by simultaneously reducing inflammation, restoring the skin barrier, and combating oxidative stress. The robust clinical trial data for both plaque psoriasis and atopic dermatitis underscore the significant therapeutic potential of this first-in-class topical agent. Further research into the nuances of AhR signaling will continue to illuminate the full spectrum of tapinarof's immunomodulatory effects and may open avenues for its application in other immune-mediated conditions.
References
- 1. Tapinarof in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. hcplive.com [hcplive.com]
- 6. Tapinarof cream 1% once daily: Significant efficacy in the treatment of moderate to severe atopic dermatitis in adults and children down to 2 years of age in the pivotal phase 3 ADORING trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Telomerase-Based Cancer Vaccines: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telomerase, specifically its catalytic subunit human Telomerase Reverse Transcriptase (hTERT), represents a near-universal tumor-associated antigen, expressed in over 85% of human cancers but quiescent in most normal somatic cells.[1][2][3] This differential expression makes hTERT an attractive target for therapeutic cancer vaccines. The fundamental principle of these vaccines is to break the host's immune tolerance to this self-antigen, stimulating a robust and targeted T-cell response capable of recognizing and eliminating hTERT-positive cancer cells. This guide provides an in-depth overview of the core principles underpinning telomerase-based cancer vaccines, detailing their mechanisms of action, diverse platform technologies, and the experimental protocols used to evaluate their efficacy. Quantitative data from key clinical trials are summarized to provide a comparative landscape of the field's progress.
The Rationale for Targeting Telomerase
Cancer cells achieve replicative immortality, a hallmark of cancer, largely through the reactivation of telomerase.[2] This enzyme, a ribonucleoprotein, adds telomeric repeats to the ends of chromosomes, preventing the progressive shortening that otherwise leads to cellular senescence or apoptosis.[4] The catalytic subunit, hTERT, is the rate-limiting component of the telomerase complex.[1]
The utility of hTERT as a vaccine target is multifaceted:
-
Broad Applicability: hTERT is overexpressed in the vast majority of human malignancies, including pancreatic, lung, prostate, and melanoma, making a single therapeutic agent potentially applicable to numerous cancer types.[3][5][6]
-
Essential Function: As hTERT is critical for sustained tumor proliferation, cancer cells are less likely to downregulate its expression to escape immune detection, as this would compromise their survival.[2]
-
Immunogenicity: Despite being a self-antigen, hTERT can be recognized by the immune system. T-cell precursors specific for hTERT peptides are present in both healthy individuals and cancer patients, suggesting that immune tolerance can be overcome with effective vaccination strategies.[7]
Mechanisms of Action: Eliciting an Anti-Tumor T-Cell Response
Telomerase-based cancer vaccines are designed to activate both the CD8+ cytotoxic T-lymphocyte (CTL) and CD4+ helper T-cell (Th) arms of the adaptive immune system. The general mechanism proceeds as follows:
-
Antigen Introduction: The vaccine introduces hTERT-derived antigens (peptides, DNA, or RNA) into the body, often with an adjuvant to stimulate an initial innate immune response.
-
Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells (DCs), take up the vaccine components. The hTERT antigens are processed and presented on Major Histocompatibility Complex (MHC) class I and class II molecules.
-
T-Cell Priming and Activation: In the lymph nodes, APCs present the hTERT peptides to naive T-cells. Presentation via MHC class II activates CD4+ helper T-cells, which are crucial for orchestrating a potent and durable immune response. Presentation on MHC class I primes hTERT-specific CD8+ T-cells.
-
Clonal Expansion: Activated CD4+ and CD8+ T-cells undergo clonal expansion, creating a large population of T-cells that recognize hTERT.
-
Tumor Infiltration and Killing: These effector T-cells traffic to the tumor site. CD8+ CTLs directly recognize hTERT peptides presented on the surface of cancer cells and kill them through the release of cytotoxic granules (perforin and granzymes) or through Fas-FasL interactions.
Vaccine Platforms and Strategies
Several distinct platforms are utilized to deliver hTERT antigens, each with unique advantages and challenges.
Peptide-Based Vaccines
This is the most clinically evaluated platform. These vaccines consist of synthetic peptides corresponding to immunogenic epitopes of the hTERT protein.
-
Composition: They can include short peptides designed to bind specific MHC class I alleles or longer peptides that can be processed and presented by both MHC class I and II molecules, thereby activating both CD8+ and CD4+ T-cells. Multi-peptide vaccines, like GX301, aim to cover a broader range of HLA haplotypes.[7]
-
Adjuvants: Peptides are poorly immunogenic on their own and require adjuvants. Granulocyte-macrophage colony-stimulating factor (GM-CSF) is commonly used to recruit and activate APCs at the injection site. Montanide ISA-51, a water-in-oil emulsion, creates a depot effect, slowly releasing the antigen.[7]
-
Examples:
-
GV1001: A 16-amino acid peptide from the hTERT active site, administered with GM-CSF. It is the only hTERT vaccine to have received market approval (in South Korea for pancreatic cancer).[3]
-
UV1: A vaccine containing three long synthetic peptides, designed to induce a CD4+ T-cell response. It is administered with a GM-CSF adjuvant.
-
GX301: A multi-peptide vaccine with four hTERT peptides and two adjuvants (Montanide ISA-51 and Imiquimod).[7]
-
DNA-Based Vaccines
DNA vaccines use a plasmid containing the gene encoding for the hTERT protein.
-
Mechanism: The plasmid is taken up by host cells (e.g., muscle or skin cells) at the injection site. These cells then transcribe and translate the hTERT gene, producing the antigen endogenously. This facilitates robust presentation on MHC class I molecules, leading to a strong CD8+ T-cell response. To enhance safety and immunogenicity, the encoded hTERT is often a modified, enzymatically inactive version.
-
Delivery: A significant challenge for DNA vaccines is achieving efficient delivery into the cell nucleus. In vivo electroporation, which uses brief electrical pulses to create temporary pores in cell membranes, is often used to enhance plasmid uptake.
-
Example:
-
INVAC-1: A DNA plasmid encoding a modified, inactive version of hTERT. It has been shown to induce both CD4+ and CD8+ T-cell responses.
-
Dendritic Cell (DC)-Based Vaccines
This is a form of personalized cell-based therapy. DCs, the most potent APCs, are harvested from the patient, loaded with hTERT antigens ex vivo, and then re-infused.
-
Mechanism: Autologous DCs are generated from peripheral blood monocytes. These DCs are then loaded with hTERT antigens, which can be in the form of synthetic peptides or mRNA encoding the hTERT protein. The activated, antigen-loaded DCs are injected back into the patient, where they migrate to lymph nodes to prime T-cells with high efficiency.
-
Advantages: This approach leverages the potent antigen-presenting capability of DCs to initiate a strong immune response.
-
Challenges: The manufacturing process is complex, patient-specific, and costly.
Clinical Trial Data Overview
Clinical trials have demonstrated that telomerase vaccines are generally safe and can induce hTERT-specific immune responses. Clinical efficacy has been variable, with promising results often seen in combination with other immunotherapies like checkpoint inhibitors.
Table 1: Summary of Quantitative Results from Key Telomerase Vaccine Clinical Trials
| Vaccine | Platform | Cancer Type(s) | Key Findings & Quantitative Data | Citation(s) |
| UV1 | Peptide | Malignant Melanoma | Phase I (UV1-103, with Pembrolizumab): - Objective Response Rate (ORR): 57%- Complete Response (CR) Rate: 33%- 2-Year Overall Survival (OS) Rate: 73.3%- 4-Year OS Rate: 69.5% | [1][5][8] |
| INVAC-1 | DNA | Advanced Solid Tumors | Phase I: - Disease Stabilization: 58% of patients- Immune Response (CD4/CD8): 63% of patients- 1-Year OS Rate: 65%- Median OS: 15 months | [1][4][8] |
| GX301 | Peptide | Metastatic Castration-Resistant Prostate Cancer | Phase II: - Overall Immune Responder Rate: 54%- Patients with at least one vaccine-specific immune response: 95% | [4][7] |
| GV1001 | Peptide | Pancreatic Cancer, NSCLC, Melanoma | Pancreatic Cancer (Phase III, TeloVac): - Did not improve overall survival compared to chemotherapy alone.General: - Has shown induction of immune responses in a majority of patients in various trials. | [3] |
Key Experimental Protocols
The evaluation of telomerase vaccine efficacy relies on a suite of standardized immunological assays to quantify the magnitude and quality of the induced T-cell response.
Protocol: IFN-γ ELISpot Assay for hTERT-Specific T-Cells
Objective: To quantify the frequency of hTERT-specific T-cells that secrete Interferon-gamma (IFN-γ) upon antigen stimulation.
Methodology:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.
-
Cell Plating: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects. Add 2x10⁵ to 5x10⁵ PBMCs per well.
-
Stimulation: Add hTERT peptide pools (e.g., 1-10 µg/mL final concentration) to the experimental wells. Use a negative control (medium/DMSO) and a positive control (e.g., Phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add Streptavidin-Alkaline Phosphatase (or HRP) conjugate. Incubate for 1 hour.
-
Development: Wash and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol: ⁵¹Cr-Release Cytotoxicity Assay
Objective: To measure the ability of vaccine-induced cytotoxic T-lymphocytes (CTLs) to kill hTERT-expressing target cells.
Methodology:
-
Target Cell Labeling: Incubate hTERT-positive tumor target cells (e.g., 1x10⁶ cells) with 50-100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Washing: Wash the target cells three times with culture medium to remove unincorporated ⁵¹Cr. Resuspend at a known concentration (e.g., 1x10⁵ cells/mL).
-
Effector and Target Cell Plating: Plate 1x10⁴ labeled target cells into each well of a 96-well round-bottom plate. Add effector cells (PBMCs or isolated CTLs from vaccinated subjects) at various Effector-to-Target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Controls:
-
Spontaneous Release: Target cells with medium only (measures baseline leakage).
-
Maximum Release: Target cells with a detergent (e.g., 1% Triton X-100) to lyse all cells.
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate again. Carefully collect a portion of the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol: Flow Cytometry for T-Cell Immunophenotyping
Objective: To identify and quantify different T-cell subsets (e.g., CD4+, CD8+, memory, effector) and their activation status in post-vaccination blood samples.
Methodology:
-
Sample Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Surface Staining: Resuspend ~1x10⁶ PBMCs in FACS buffer. Add a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel might include:
-
Lineage Markers: CD3 (Pan T-cell), CD4 (Helper T-cell), CD8 (Cytotoxic T-cell).
-
Memory/Effector Markers: CD45RA, CCR7, CD62L.
-
Activation Markers: CD69, HLA-DR.
-
Exhaustion Markers: PD-1, TIM-3.
-
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with FACS buffer to remove unbound antibodies.
-
Fixation/Permeabilization (for intracellular staining): If measuring intracellular proteins (e.g., cytokines like IFN-γ, TNF-α, or transcription factors like FoxP3), fix and permeabilize the cells using a commercial kit.
-
Intracellular Staining: Add antibodies against intracellular targets to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells and resuspend in FACS buffer.
-
Acquisition: Acquire the data on a multi-color flow cytometer.
-
Analysis: Analyze the data using specialized software (e.g., FlowJo). Use a sequential gating strategy to first identify lymphocytes, then single cells, then T-cell populations (CD3+), and subsequently analyze subsets (CD4+, CD8+) for expression of memory, activation, and exhaustion markers.
Conclusion and Future Directions
Telomerase-based cancer vaccines represent a logically sound and broadly applicable immunotherapeutic strategy. Clinical data have confirmed their safety and immunogenicity, although monotherapy has yielded modest clinical results. The future of this field lies in rational combination therapies. Combining telomerase vaccines with immune checkpoint inhibitors is particularly promising; the vaccine can induce a de novo T-cell response, while checkpoint inhibitors can unleash these T-cells from the immunosuppressive tumor microenvironment. Further research will focus on optimizing vaccine platforms, adjuvant selection, and identifying biomarkers to predict which patients are most likely to respond to these promising therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Results of a first-in-human phase I study of INVAC-1, an optimized plasmid DNA encoding an inactive form of human telomerase reverse transcriptase (hTERT), in patients with advanced solid tumors. - ASCO [asco.org]
- 7. A First-in-Human Phase I Study of INVAC-1, an Optimized Human Telomerase DNA Vaccine in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromium-51 Release Assay | Revvity [revvity.com]
In-Depth Technical Guide: Tapderimotide Peptide and its Immunogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapderimotide is a synthetic peptide that has been investigated as a key component of the therapeutic cancer vaccine, Vx-001. This peptide is derived from human telomerase reverse transcriptase (hTERT), a protein that is overexpressed in the vast majority of cancer cells but shows limited expression in most normal somatic cells, making it an attractive target for cancer immunotherapy. This technical guide provides a comprehensive overview of the this compound peptide sequence, its immunogenic properties, the experimental methodologies used to characterize it, and its mechanism of action.
This compound Peptide Sequence
This compound is a 15-amino acid peptide with the following sequence[1]:
Sequence: Arginine - Threonine - Phenylalanine - Valine - Leucine - Arginine - Valine - Arginine - Alanine - Glutamine - Aspartic Acid - Proline - Proline - Proline - Glutamic Acid
One-Letter Code: R T F V L R V R A Q D P P P E
This peptide corresponds to amino acids 691-705 of the human telomerase reverse transcriptase protein and is also referred to as TERT 572 or TERT 572Y in some literature, with the "Y" indicating a modification to enhance immunogenicity. It is classified as a T-cell antigen.
Immunogenic Properties of this compound
The primary immunogenic property of this compound is its ability to elicit a specific cell-mediated immune response, primarily through the activation of cytotoxic T lymphocytes (CD8+ T-cells). This has been demonstrated in multiple clinical studies of the Vx-001 vaccine.
Summary of Immunogenicity Data
The immunogenicity of this compound, as a component of the Vx-001 vaccine, has been assessed in several clinical trials involving patients with various cancers, including non-small cell lung cancer (NSCLC). The key findings on the induction of a specific T-cell immune response are summarized in the table below.
| Clinical Trial Phase | Cancer Type | Percentage of Patients with Immune Response | Reference |
| Phase I/II | Various Advanced Cancers | 55% after 2 vaccinations, 70% after 6 vaccinations | [2] |
| Phase II | Advanced NSCLC | 66% | [2] |
| Phase IIb | Metastatic NSCLC | ~29% | [3] |
| Pilot Study | Various Advanced Tumors | 93% with specific CD8+ lymphocyte elicitation | [2] |
| ASCO Annual Meeting Abstract | Advanced NSCLC | 100% (7 out of 7 patients tested) | [4] |
These studies consistently demonstrate that this compound can induce a detectable, specific T-cell response in a significant portion of vaccinated patients. The immune response is often correlated with improved clinical outcomes, such as longer overall survival[2][3].
Experimental Protocols
The immunogenicity of this compound has been primarily evaluated using two key experimental techniques: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
ELISpot Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level. In the context of this compound, it is used to measure the frequency of peptide-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.
Methodology:
-
Plate Preparation: A 96-well PVDF membrane plate is pre-coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation: A defined number of PBMCs (e.g., 2 x 10^5 cells/well) are added to the wells of the prepared ELISpot plate. The cells are stimulated with:
-
This compound peptide (e.g., at a final concentration of 10 µg/mL).
-
A negative control (e.g., an irrelevant peptide or media alone).
-
A positive control (e.g., phytohemagglutinin or a pool of viral peptides) to ensure cell viability and functionality.
-
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2. During this time, activated T-cells secrete IFN-γ, which is captured by the antibodies on the membrane.
-
Detection: After incubation, the cells are removed, and the plate is washed. A biotinylated detection antibody specific for a different epitope of IFN-γ is added to the wells and incubated.
-
Visualization: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, followed by a substrate that produces a colored precipitate. Each spot that forms on the membrane represents a single IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The number of this compound-specific T-cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based technique that allows for the simultaneous identification of cell surface markers and intracellular cytokines. This provides a more detailed characterization of the responding T-cell population (e.g., CD8+).
Methodology:
-
Cell Stimulation: PBMCs are stimulated with this compound, a negative control, and a positive control in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor blocks cytokine secretion, causing them to accumulate inside the cell.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8, to identify T-cell subsets.
-
Fixation and Permeabilization: The cells are then fixed to preserve their cellular structure and permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Fluorescently labeled antibodies against intracellular cytokines, such as IFN-γ, TNF-α, and IL-2, are added to the permeabilized cells.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. By gating on the CD8+ T-cell population, the percentage of cells producing specific cytokines in response to this compound can be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Immunotherapies Targeting Telomerase [mdpi.com]
- 3. Clinical activity of a htert (vx-001) cancer vaccine as post-chemotherapy maintenance immunotherapy in patients with stage IV non-small cell lung cancer: final results of a randomised phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
The Role of Polo-like Kinase 1 (PLK1) as a Tumor-Associated Antigen and Therapeutic Target
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for "Tapderimotide" did not yield any publicly available scientific information. The following guide focuses on Polo-like Kinase 1 (PLK1), a well-documented tumor-associated antigen that may be the intended subject of inquiry.
Executive Summary
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its overexpression is a hallmark of a wide spectrum of human cancers and is frequently associated with poor prognosis, making it a highly attractive tumor-associated antigen for the development of targeted cancer therapies.[1][3][4][5] This technical guide provides a comprehensive overview of the function of PLK1 as a tumor-associated antigen, detailing its signaling pathways, the quantitative evidence of its role in cancer, and the experimental protocols used to investigate its function and inhibition.
PLK1: A Key Regulator of Mitosis and a Bona Fide Oncogene
PLK1 is a master regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2] Its activity is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[2][4] In cancer cells, PLK1 is often constitutively active or overexpressed, leading to uncontrolled cell proliferation and genomic instability.[1][4] This aberrant expression contributes to tumorigenesis by promoting cell proliferation, transformation, and epithelial-to-mesenchymal transition (EMT).[1][3]
PLK1 Overexpression Across Various Cancer Types
The overexpression of PLK1 has been documented in a multitude of cancer types, highlighting its broad relevance as a tumor-associated antigen.
| Cancer Type | PLK1 Overexpression Data | Reference |
| Pancreatic Cancer | Overexpressed in 9 out of 10 tested pancreatic cancer cell lines and in 4 out of 4 tested human tumors. Immunohistochemical staining showed overexpression in 26 of 35 patient tumors. | [6] |
| Tamoxifen-Resistant Breast Cancer | PLK1 mRNA level in TAMR-MCF-7 cells was 9.19-fold higher than in parental MCF-7 cells. Protein expression of PLK1 was 11.79-fold higher. | [7] |
| Glioma | Higher PLK1 mRNA levels are associated with poorer overall survival (OS) and disease-free survival (DFS) in pan-cancer analyses, including gliomas. | [5] |
| Lung Adenocarcinoma (LUAD) | Elevated PLK1 promotes an immunosuppressive tumor microenvironment. | [8] |
| Synovial Sarcoma | PLK1 is overexpressed in synovial sarcoma tissues, which is associated with a poor prognosis. | [9] |
| Various Cancers | Overexpressed in melanoma, breast, ovarian, thyroid, colon, prostate, pancreatic, head and neck, non–small cell lung cancer, and non-Hodgkin lymphomas. | [4] |
Signaling Pathways Involving PLK1 in Cancer
PLK1 is a critical node in several signaling pathways that are fundamental to cancer cell survival and proliferation.
The PI3K-PDK1-PLK1-MYC Signaling Pathway
Recent research has uncovered a novel signaling pathway linking two major oncogenic programs: PI3K and MYC.[10] In this pathway, PDK1 directly phosphorylates and activates PLK1, which in turn phosphorylates and stabilizes the MYC oncoprotein, promoting cellular transformation.[10]
PLK1 in Cell Cycle Regulation
PLK1's canonical role is in the regulation of the G2/M phase of the cell cycle. It phosphorylates and activates Cdc25C, which in turn activates the CyclinB1/CDK1 complex, a key driver of mitotic entry.[2]
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Polo-like kinase 1 is related with malignant characteristics and inhibits macrophages infiltration in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. "Single-cell analysis identifies PLK1 as a driver of immunosuppressive " by Yifan Kong, Chaohao Li et al. [uknowledge.uky.edu]
- 9. Overexpression of oncogenic polo-like kinase 1 disrupts the invasiveness, cell cycle, and apoptosis in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro T-Cell Activation Assays: Evaluating the Immunomodulatory Effects of Tapinarof
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro T-cell activation assays are fundamental tools for characterizing the immunomodulatory properties of therapeutic compounds. These assays are crucial in the development of drugs targeting T-cell mediated pathologies, such as autoimmune diseases and cancer. This document provides a detailed protocol for an in vitro T-cell activation assay designed to assess the effects of Tapinarof, a novel therapeutic aryl hydrocarbon receptor (AhR) modulating agent used in the treatment of plaque psoriasis.[1]
Psoriasis is a chronic inflammatory skin disease characterized by the aberrant activation of T-cells, leading to hyperproliferation of keratinocytes. Tapinarof, formulated as a topical cream, has demonstrated significant efficacy in clinical trials.[1] Understanding its direct effects on T-cell activation, proliferation, and cytokine production is essential for elucidating its mechanism of action and for the development of similar therapeutic agents.
This protocol outlines the co-stimulation of human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T-cells using anti-CD3 and anti-CD28 antibodies to mimic the physiological activation of T-cells.[2][3][4] The subsequent measurement of key activation markers and proliferation allows for the quantitative assessment of Tapinarof's immunomodulatory potential.
Experimental Principles
T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). This primary signal is complemented by a co-stimulatory signal, most commonly through the interaction of CD28 on the T-cell with CD80/CD86 on the APC.[5] In vitro, this process can be mimicked by using antibodies that bind to and cross-link CD3 (a component of the TCR complex) and CD28.[2][4]
Upon activation, T-cells undergo clonal expansion (proliferation), upregulate the expression of surface activation markers such as CD25 (the alpha chain of the IL-2 receptor), and secrete various cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] By treating the stimulated T-cells with a test compound like Tapinarof, researchers can determine its effect on these key activation parameters. A reduction in proliferation, CD25 expression, or cytokine production would suggest an immunosuppressive or immunomodulatory effect.
Key Experimental Readouts
The primary endpoints for this assay are:
-
T-cell Proliferation: Measured by the dilution of a cell-permeant fluorescent dye, such as CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE), using flow cytometry.[2][6]
-
Expression of Activation Markers: Quantification of surface markers like CD25 on CD4+ and CD8+ T-cell subsets via flow cytometry.[2][3]
-
Cytokine Production: Measurement of secreted cytokines (e.g., IFN-γ, TNF-α) in the cell culture supernatant using techniques like ELISA or multiplex bead-based assays.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lonza | CC-2702 |
| RPMI 1640 Medium | Thermo Fisher | 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| L-Glutamine | Thermo Fisher | 25030081 |
| Anti-Human CD3 Antibody (functional grade) | BioLegend | 317304 |
| Anti-Human CD28 Antibody (functional grade) | BioLegend | 302914 |
| CellTrace™ Violet (CTV) Cell Proliferation Kit | Thermo Fisher | C34557 |
| Anti-Human CD4-FITC Antibody | BioLegend | 317408 |
| Anti-Human CD8-PE Antibody | BioLegend | 344704 |
| Anti-Human CD25-APC Antibody | BioLegend | 302610 |
| Tapinarof | Cayman Chemical | 10007361 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Human IFN-γ ELISA Kit | R&D Systems | DIFY00 |
| Human TNF-α ELISA Kit | R&D Systems | DTA00D |
Experimental Protocol
Part 1: Preparation of Cells and Reagents
-
Thawing and Culturing PBMCs:
-
Rapidly thaw cryopreserved human PBMCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing pre-warmed complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 and perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI 1640.
-
-
Preparation of Tapinarof Stock Solution:
-
Dissolve Tapinarof in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the Tapinarof stock solution in complete RPMI 1640 to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
-
Coating of 96-Well Plate with Anti-CD3 Antibody:
-
Dilute the anti-human CD3 antibody to 1 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody solution to the wells of a 96-well flat-bottom plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with 200 µL of sterile PBS to remove any unbound antibody.[4]
-
Part 2: T-Cell Staining and Stimulation
-
CellTrace™ Violet (CTV) Staining (for Proliferation Analysis):
-
Centrifuge the required number of PBMCs (1 x 10^6 cells per condition) and resuspend the pellet in 1 mL of PBS.
-
Add CTV to a final concentration of 1 µM and incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete RPMI 1640 and incubate for 5 minutes.
-
Centrifuge the cells and resuspend in fresh complete RPMI 1640 at a density of 1 x 10^6 cells/mL.
-
-
Cell Seeding and Treatment:
-
Add 100 µL of the CTV-stained PBMC suspension (1 x 10^5 cells) to each well of the anti-CD3 coated 96-well plate.
-
Add 50 µL of the various dilutions of Tapinarof or vehicle control (DMSO) to the respective wells.
-
Add 50 µL of anti-human CD28 antibody (diluted to 4 µg/mL in complete RPMI 1640 to achieve a final concentration of 1 µg/mL) to all stimulated wells. For unstimulated control wells, add 50 µL of complete RPMI 1640.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO2.
-
Part 3: Data Acquisition and Analysis
-
Collection of Supernatants for Cytokine Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect 150 µL of the supernatant from each well and store at -80°C for subsequent cytokine analysis by ELISA or multiplex assay.
-
-
Flow Cytometry Staining for Surface Markers:
-
Gently resuspend the cell pellets in the remaining 50 µL of media.
-
Add 100 µL of FACS buffer (PBS with 2% FBS) containing a pre-titrated cocktail of anti-CD4, anti-CD8, and anti-CD25 antibodies to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, then on single cells.
-
Identify CD4+ and CD8+ T-cell populations.
-
Within each T-cell subset, analyze the proliferation based on the dilution of CTV and the percentage of CD25-positive cells.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of Tapinarof on T-Cell Proliferation
| Treatment | Concentration (µM) | % Proliferated CD4+ T-cells (Mean ± SD) | % Proliferated CD8+ T-cells (Mean ± SD) |
| Unstimulated | - | < 5% | < 5% |
| Stimulated (Vehicle) | 0 | 75 ± 5% | 80 ± 6% |
| Tapinarof | 0.1 | 65 ± 4% | 70 ± 5% |
| Tapinarof | 1 | 40 ± 6% | 45 ± 7% |
| Tapinarof | 10 | 15 ± 3% | 20 ± 4% |
Table 2: Effect of Tapinarof on CD25 Expression
| Treatment | Concentration (µM) | % CD25+ in CD4+ T-cells (Mean ± SD) | % CD25+ in CD8+ T-cells (Mean ± SD) |
| Unstimulated | - | < 10% | < 10% |
| Stimulated (Vehicle) | 0 | 85 ± 7% | 90 ± 5% |
| Tapinarof | 0.1 | 78 ± 6% | 82 ± 4% |
| Tapinarof | 1 | 55 ± 8% | 60 ± 7% |
| Tapinarof | 10 | 25 ± 5% | 30 ± 6% |
Table 3: Effect of Tapinarof on Cytokine Production
| Treatment | Concentration (µM) | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| Unstimulated | - | < 50 | < 20 |
| Stimulated (Vehicle) | 0 | 2500 ± 300 | 1500 ± 200 |
| Tapinarof | 0.1 | 2200 ± 250 | 1300 ± 180 |
| Tapinarof | 1 | 1200 ± 150 | 800 ± 100 |
| Tapinarof | 10 | 400 ± 50 | 250 ± 40 |
Visualizations
T-Cell Activation Signaling Pathway
Caption: T-Cell activation signaling cascade and its in vitro mimic.
Experimental Workflow
Caption: Workflow for the in vitro T-cell activation assay.
Logical Relationship of Readouts
Caption: Relationship between T-cell activation and experimental readouts.
References
- 1. youtube.com [youtube.com]
- 2. Molecular Targets of Antihypertensive Peptides: Understanding the Mechanisms of Action Based on the Pathophysiology of Hypertension [mdpi.com]
- 3. Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Tapderimotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapderimotide is a synthetic peptide that has been investigated for its therapeutic potential. As a modified peptide, its synthesis and purification require specific protocols to ensure high purity and yield. These application notes provide a detailed overview of the methods for synthesizing and purifying this compound, based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).
This compound: Structure and Characteristics
This compound is a 15-amino acid peptide with the following sequence:
Ac-Thr-Asp-Tyr(SO3H)-Phe-Glu-Asn-Tyr-Leu-Phe-Asn-Pro-Ser-Tyr(SO3H)-Gln-Cys-NH2
Key structural features include:
-
N-terminal acetylation: The threonine residue at the N-terminus is acetylated.
-
C-terminal amidation: The cysteine residue at the C-terminus is amidated.
-
Sulfated Tyrosine Residues: The tyrosine residues at positions 3 and 13 are sulfated.
These modifications are crucial for the peptide's biological activity and require specific considerations during synthesis and purification.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides.[1][2][] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and effective approach.
Experimental Protocol: Solid-Phase Synthesis of this compound
1. Resin Selection and Preparation:
-
Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides. A typical substitution level is 0.4-0.8 mmol/g.
-
Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes prior to the first amino acid coupling.
2. Amino Acid Coupling Cycle: This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Cysteine).
3. N-terminal Acetylation:
-
Following the final coupling cycle and Fmoc deprotection of the N-terminal Threonine, the peptide-resin is treated with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes to acetylate the N-terminus.
4. Cleavage and Deprotection:
-
Wash the acetylated peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). The choice of scavengers (like TIS) is crucial to prevent side reactions with sensitive amino acid side chains.
-
Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.
-
Dry the crude peptide pellet under vacuum.
Quantitative Data (Illustrative)
| Parameter | Typical Value |
| Resin Substitution | 0.5 mmol/g |
| Amino Acid Equivalents | 4 eq |
| Coupling Agent Equivalents | 3.9 eq |
| Crude Peptide Yield | 70-85% |
Note: These are typical values and can vary depending on the scale of the synthesis and the specific conditions used.
Purification of this compound via Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.
Experimental Protocol: Purification of this compound
1. Column and Solvents:
-
Column: A C18 stationary phase is commonly used for peptide purification. The column dimensions will depend on the amount of crude peptide to be purified (analytical, semi-preparative, or preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. Purification Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A, or a solvent mixture that ensures complete dissolution. Filter the sample through a 0.22 µm filter before injection.
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 65% B over 60 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs of the crude material.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Quantitative Data (Illustrative)
| Parameter | Typical Value |
| Column Type | Preparative C18 |
| Flow Rate | 20 mL/min (for preparative scale) |
| Gradient | 10-50% Acetonitrile in 0.1% TFA over 40 min |
| Purity of Final Product | >98% (by analytical HPLC) |
| Overall Yield (after purification) | 15-30% |
Note: These are illustrative values. The actual gradient and yield will depend on the crude peptide purity and the specific HPLC system and column used.
Visualization of Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
HPLC Purification Workflow
References
Application Notes and Protocols for Tapderimotide HLA Binding Assay
Disclaimer: To date, specific protocols and quantitative data from HLA (Human Leukocyte Antigen) binding assays for Tapderimotide have not been made publicly available. The following application notes and protocols are based on established, generic methods for assessing peptide-HLA binding and are intended to provide a representative framework for researchers, scientists, and drug development professionals. All quantitative data presented are hypothetical and for illustrative purposes.
Introduction
This compound is a novel topical agent that was under development for the treatment of atopic dermatitis. Understanding the potential immunogenicity of peptide-based therapeutics is a critical aspect of preclinical and clinical development. One key in vitro method to assess this is the HLA binding assay, which measures the affinity of a peptide for various HLA molecules. This is crucial because the binding of peptides to HLA molecules is a prerequisite for T-cell activation, which can lead to an immune response. These application notes provide detailed protocols for two common types of HLA binding assays applicable to peptides like this compound: a competitive fluorescence polarization assay and a cell-based competition assay.
Data Presentation
The following tables represent hypothetical data that could be generated from HLA binding assays for this compound.
Table 1: Hypothetical Binding Affinity of this compound to Common HLA Class II Alleles (Fluorescence Polarization Assay)
| HLA Allele | Reference Peptide | This compound IC50 (nM) | Interpretation |
| HLA-DRB101:01 | Influenza HA (307-319) | > 10,000 | No significant binding |
| HLA-DRB103:01 | Tetanus Toxoid (830-844) | 5,200 | Weak binding |
| HLA-DRB104:01 | Influenza HA (307-319) | 850 | Moderate binding |
| HLA-DRB107:01 | GAD65 (273-285) | > 10,000 | No significant binding |
| HLA-DRB111:01 | Tetanus Toxoid (830-844) | 1,500 | Moderate binding |
| HLA-DRB115:01 | Myelin Basic Protein (85-99) | 12,000 | No significant binding |
| HLA-DQB102:01 | Gliadin (deamidated) | > 10,000 | No significant binding |
| HLA-DQB106:02 | Myelin Basic Protein (85-99) | 9,800 | Weak binding |
IC50 (half maximal inhibitory concentration) values are inversely proportional to binding affinity. Lower IC50 values indicate stronger binding.
Table 2: Hypothetical Cellular HLA Binding of this compound (Cell-Based Assay)
| Cell Line | HLA Allele Expressed | Reference Peptide | This compound IC50 (µM) | % Inhibition at 10 µM |
| CIR-A2 | HLA-A02:01 | Influenza M1 (58-66) | > 50 | < 10% |
| T2 | HLA-A02:01 | Influenza M1 (58-66) | > 50 | < 10% |
| EBV-LCL | HLA-DRB104:01 | Influenza HA (307-319) | 1.2 | 75% |
| Hom-2 | HLA-DRB101:01 | Influenza HA (307-319) | > 50 | < 5% |
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP) Assay for HLA Class II Binding
This protocol describes a competition assay to measure the binding of an unlabeled test peptide (this compound) to purified, soluble HLA class II molecules by assessing its ability to displace a fluorescently labeled probe peptide.[1][2][3]
Materials:
-
Purified, soluble recombinant HLA class II molecules (e.g., HLA-DRB1*04:01)
-
Fluorescently labeled high-affinity reference peptide for the specific HLA allele
-
Unlabeled this compound peptide
-
Assay Buffer: PBS, pH 7.2, with 0.1% BSA and 0.05% Tween-20
-
Black, non-binding 96-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized HLA molecules and peptides in an appropriate solvent (e.g., DMSO for peptides, assay buffer for HLA) and determine their concentrations.
-
Prepare a stock solution of the fluorescently labeled reference peptide.
-
Prepare a serial dilution of the unlabeled this compound peptide in assay buffer, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 nM). Also, include a no-competitor control.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Unlabeled this compound (or control peptide) at various concentrations.
-
Fluorescently labeled reference peptide at a fixed concentration (e.g., 10-50 nM, to be optimized).
-
Purified HLA molecules at a fixed concentration (e.g., 50-100 nM, to be optimized).
-
-
Include control wells:
-
No HLA control: Labeled peptide and buffer only (for baseline polarization).
-
No competitor control: Labeled peptide, HLA, and buffer (for maximum polarization).
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
-
Measurement:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Subtract the mP value of the "No HLA control" from all other readings.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the fluorescently labeled reference peptide.
-
Protocol 2: Cell-Based Competition Assay for HLA Class I Binding
This protocol outlines a method to assess the binding of this compound to HLA class I molecules on the surface of intact cells using flow cytometry.[4][5][6]
Materials:
-
Cell line expressing a specific HLA class I allele (e.g., T2 cells for HLA-A*02:01).
-
Fluorescently labeled high-affinity reference peptide for the specific HLA allele.
-
Unlabeled this compound peptide.
-
Cell Culture Medium (e.g., RPMI-1640).
-
Acid Stripping Buffer: Citrate-phosphate buffer, pH 3.3.
-
Neutralization Buffer: PBS, pH 7.4.
-
FACS Buffer: PBS with 2% FBS and 0.1% sodium azide.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture the HLA-expressing cells to a sufficient density.
-
Harvest the cells and wash them with serum-free medium.
-
-
Acid Stripping:
-
Resuspend the cells in cold acid stripping buffer for a short period (e.g., 1-2 minutes) to elute the naturally bound peptides from the cell surface HLA molecules.
-
Immediately neutralize the reaction by adding an excess of cold neutralization buffer.
-
Wash the cells twice with cold cell culture medium.
-
-
Competitive Binding:
-
Resuspend the acid-stripped cells in cell culture medium.
-
In a 96-well plate, add the cells to each well.
-
Add the serially diluted unlabeled this compound peptide to the wells.
-
Add the fluorescently labeled reference peptide at a fixed, saturating concentration to all wells.
-
Include control wells:
-
No peptide control: Cells only.
-
Reference peptide only control: Cells with the labeled reference peptide (for maximum fluorescence).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours to allow for peptide binding.
-
-
Staining and Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Normalize the data by setting the MFI of the "reference peptide only" control as 100% binding and the MFI of the "no peptide" control as 0% binding.
-
Plot the percentage of binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
References
- 1. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Peptide Binding to MHC Class II Molecules by Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competition-based cellular peptide binding assay for HLA class I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. researchgate.net [researchgate.net]
Application Note: Measuring Tapderimotide-Specific T-Cell Response Using ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level. This application note provides a detailed protocol for measuring T-cell responses to Tapderimotide, a hypothetical peptide therapeutic, by detecting the frequency of antigen-specific T-cells that secrete cytokines like Interferon-gamma (IFN-γ) or Granzyme B. Understanding the immunogenicity and T-cell response to novel therapeutics is a critical aspect of preclinical and clinical development. The ELISpot assay offers a robust platform for this purpose.
The principle of the ELISpot assay is similar to a sandwich ELISA, but instead of measuring the quantity of secreted cytokine in the supernatant, it captures the cytokine in the immediate vicinity of the secreting cell, resulting in a visible spot on a membrane. Each spot corresponds to a single cytokine-producing cell, allowing for precise quantification of the cellular immune response.
Principle of the ELISpot Assay
The ELISpot assay is initiated by culturing peripheral blood mononuclear cells (PBMCs) in the wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest. When T-cells are stimulated with their cognate antigen, in this case, this compound, they begin to secrete cytokines. The secreted cytokines are captured by the immobilized antibody on the plate membrane. After an appropriate incubation period, the cells are washed away, and a second, biotinylated antibody that recognizes a different epitope of the same cytokine is added. This detection antibody is then visualized by adding a streptavidin-enzyme conjugate (such as alkaline phosphatase or horseradish peroxidase) followed by a precipitating substrate. The resulting spots, each representing a cytokine-secreting cell, are then counted and analyzed.
Key Experimental Protocols
This section provides detailed methodologies for performing an IFN-γ ELISpot assay to measure the T-cell response to this compound.
Materials Required
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
PVDF-membrane 96-well plates
-
Sterile PBS
-
35% Ethanol in sterile water
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound peptide pool
-
Positive Control (e.g., Phytohemagglutinin - PHA)
-
Negative Control (e.g., cell culture medium alone or a scrambled peptide)
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Experimental Protocol
Day 1: Plate Coating
-
Pre-wet the membrane: Add 15 µL of 35% ethanol to each well of the 96-well PVDF plate and incubate for 1 minute at room temperature.[1][2]
-
Wash: Aspirate the ethanol and wash the wells three times with 200 µL of sterile PBS. Do not allow the membrane to dry out.[1]
-
Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.[1]
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Wash and block: Aspirate the capture antibody solution and wash the wells four times with 200 µL of sterile PBS. Block the membrane by adding 200 µL of cell culture medium to each well and incubate for at least 2 hours at 37°C.[1]
-
Prepare cell suspension: Thaw and count the PBMCs. Resuspend the cells in cell culture medium at a final concentration of 2-3 x 10^6 cells/mL.
-
Prepare stimuli:
-
This compound: Prepare a working solution of the this compound peptide pool at the desired concentration (e.g., 10 µg/mL).
-
Positive Control: Prepare a working solution of PHA (e.g., 5 µg/mL).
-
Negative Control: Use cell culture medium alone.
-
-
Add stimuli and cells:
-
Remove the blocking medium from the wells.
-
Add 50 µL of the appropriate stimulus (this compound, PHA, or negative control) to the corresponding wells.
-
Add 50 µL of the cell suspension (containing 1-1.5 x 10^5 cells) to each well.
-
-
Incubate: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during this incubation to ensure the formation of distinct spots.
Day 3: Detection and Development
-
Wash: Aspirate the cells and wash the wells four times with 200 µL of PBS containing 0.05% Tween-20 (PBST).
-
Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody in PBST containing 0.5% BSA. Add 100 µL of the diluted detection antibody to each well.
-
Incubate: Seal the plate and incubate for 2 hours at room temperature.
-
Wash: Wash the wells four times with 200 µL of PBST.
-
Add streptavidin-enzyme conjugate: Dilute the streptavidin-HRP conjugate in PBST. Add 100 µL of the diluted conjugate to each well.
-
Incubate: Seal the plate and incubate for 1 hour at room temperature.
-
Wash: Wash the wells four times with 200 µL of PBST, followed by two washes with 200 µL of PBS.
-
Add substrate: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL of the substrate to each well.
-
Develop spots: Monitor the plate for the appearance of spots (typically 5-30 minutes). Stop the reaction by washing the plate thoroughly with deionized water.
-
Dry and analyze: Allow the plate to dry completely in the dark. Count the spots using an automated ELISpot reader.
Data Presentation
The results of an ELISpot assay are typically presented as the number of spot-forming cells (SFCs) per million input cells. The data below is a hypothetical representation of a successful experiment measuring the IFN-γ response to this compound.
| Treatment Group | Donor 1 (SFC/10^6 cells) | Donor 2 (SFC/10^6 cells) | Donor 3 (SFC/10^6 cells) |
| Negative Control | 5 | 8 | 3 |
| This compound (10 µg/mL) | 150 | 210 | 125 |
| Positive Control (PHA) | 1200 | 1550 | 1300 |
Visualizations
T-Cell Activation Signaling Pathway
Caption: Simplified signaling cascade of T-cell activation upon antigen recognition.
ELISpot Experimental Workflow
Caption: Overview of the three-day ELISpot assay workflow.
References
Application Notes and Protocols: Loading Dendritric Cells with Tapderimotide (as a Polo-like Kinase 1 Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recent advancements in cancer immunotherapy have highlighted the critical role of inducing an effective anti-tumor immune response. A promising strategy involves the use of Polo-like Kinase 1 (PLK1) inhibitors, such as the representative compound BI 2536, to induce immunogenic cell death (ICD) in cancer cells. While the user's query mentioned "Tapderimotide," this appears to be a non-standard or erroneous name, as extensive searches have yielded no results for such a compound. The underlying scientific interest likely pertains to the functional application of PLK1 inhibitors in the context of dendritic cell (DC) activation.
This document provides detailed application notes and protocols for a method to functionally "load" dendritic cells by co-culturing them with tumor cells that have been treated with a PLK1 inhibitor. This process does not involve direct loading of the drug into the DCs, but rather leverages the biological consequences of PLK1 inhibition in tumor cells to potently activate DCs. Inhibition of PLK1, a key regulator of the cell cycle, in tumor cells leads to mitotic arrest and subsequent apoptosis.[1] Crucially, this form of cell death is immunogenic, meaning it is accompanied by the release of damage-associated molecular patterns (DAMPs). These DAMPs, in turn, are recognized by dendritic cells, leading to their maturation, enhanced antigen uptake, and a greater capacity to prime anti-tumor T cell responses.[2][3]
Mechanism of Action: PLK1 Inhibition and Dendritic Cell Activation
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Many cancers overexpress PLK1, making it an attractive therapeutic target.
The protocol described herein is based on an indirect mechanism of DC "loading":
-
Treatment of Tumor Cells with a PLK1 Inhibitor (e.g., BI 2536): The PLK1 inhibitor selectively targets rapidly dividing tumor cells, leading to a G2/M phase cell cycle arrest.[4]
-
Induction of Immunogenic Cell Death (ICD): Prolonged mitotic arrest triggers apoptosis in the tumor cells. This is not a silent, tolerogenic apoptosis but rather a pro-inflammatory form of cell death known as ICD.[5]
-
Release of DAMPs: During ICD, tumor cells release and expose a variety of DAMPs, including calreticulin (CRT) on the cell surface, and secretion of ATP and high-mobility group box 1 (HMGB1).[2][6]
-
Dendritic Cell Activation: Immature dendritic cells recognize these DAMPs through their pattern recognition receptors (e.g., TLR4 for HMGB1). This recognition serves as a "danger signal" that triggers DC maturation.
-
Enhanced Antigen Presentation: Activated DCs exhibit increased phagocytosis of the apoptotic tumor cells, leading to the processing and presentation of tumor-associated antigens on both MHC class I and class II molecules.[2] They also upregulate co-stimulatory molecules (CD80, CD86) and secrete pro-inflammatory cytokines, which are essential for priming naive T cells and initiating a robust anti-tumor immune response.[7]
Data Presentation
The following tables summarize quantitative data derived from literature on the effects of PLK1 inhibitor-induced ICD on dendritic cell activation.
| Parameter | Vehicle Control | PLK1 Inhibitor (BI 2536) | Fold Change / % Increase | Reference |
| Tumor Cell Apoptosis | ||||
| Annexin V Positive Cells | ~5% | 20-30% (at 100 nM) | 4-6 fold | [8] |
| Dendritic Cell Maturation Markers (Flow Cytometry) | ||||
| % CD80+ Cells | Baseline | Increased | Variable | [2] |
| % CD86+ Cells | Baseline | Increased | Variable | [2] |
| % MHC Class II+ Cells | Baseline | Increased | Variable | [7] |
| Dendritic Cell Function | ||||
| Phagocytosis of Tumor Cells | Baseline | Increased | ~4-fold | [5] |
Note: The exact fold change and percentage increase can vary depending on the specific tumor cell line, DC donor, and experimental conditions.
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood (from healthy donors) or buffy coats
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
CD14 MicroBeads, human (Miltenyi Biotec)
-
MACS Columns and Separator
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Recombinant Human IL-4 (Interleukin-4)
Procedure:
-
PBMC Isolation:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and perform a cell count.
-
-
Monocyte Isolation:
-
Isolate CD14+ monocytes from the PBMC population using CD14 MicroBeads according to the manufacturer's protocol.[9] This typically involves incubating the cells with the magnetic beads followed by positive selection over a MACS column.
-
Elute the CD14+ monocytes and assess purity by flow cytometry (should be >90%).
-
-
Differentiation into Immature DCs:
-
Resuspend the purified CD14+ monocytes in complete RPMI medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Supplement the culture medium with 800 IU/mL GM-CSF and 500 IU/mL IL-4.[5]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium supplemented with GM-CSF and IL-4.
-
On day 5 or 6, the cells should have differentiated into immature mo-DCs, characterized by a typical dendritic morphology. These cells are now ready for co-culture experiments.
-
Protocol 2: Induction of Immunogenic Cell Death in Tumor Cells
This protocol details the treatment of a selected tumor cell line with the PLK1 inhibitor BI 2536.
Materials:
-
Tumor cell line of interest (e.g., lung cancer, breast cancer cell line)
-
Appropriate culture medium for the tumor cell line
-
PLK1 Inhibitor, BI 2536 (Selleck Chemicals)
-
DMSO (Dimethyl sulfoxide)
-
Trypan Blue solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
Procedure:
-
Cell Seeding:
-
Culture the tumor cells to ~70-80% confluency.
-
Harvest the cells and seed them into a new culture plate at a density that will allow for treatment without overcrowding.
-
-
PLK1 Inhibitor Treatment:
-
Prepare a stock solution of BI 2536 in DMSO (e.g., 10 mM).
-
Dilute the BI 2536 stock solution in culture medium to the desired final concentration. A typical concentration range to induce apoptosis is 10-100 nM.[4][10] A concentration of 100 nM is often effective for inducing apoptosis within 24-48 hours.[8]
-
Add the BI 2536-containing medium to the tumor cells. Include a vehicle control (DMSO-containing medium at the same final concentration).
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Verification of Apoptosis (Optional but Recommended):
-
After the incubation period, harvest a small aliquot of the cells.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to confirm the induction of apoptosis (an increase in Annexin V positive cells).
-
Protocol 3: Co-culture of mo-DCs with ICD-induced Tumor Cells
This protocol describes the "loading" of immature mo-DCs with the apoptotic, DAMP-releasing tumor cells.
Materials:
-
Immature mo-DCs (from Protocol 1)
-
PLK1 inhibitor-treated tumor cells (from Protocol 2)
-
Complete RPMI medium
-
Flow cytometry antibodies: anti-CD80, anti-CD86, anti-MHC Class II, anti-CD11c
-
Phagocytosis assay kit (e.g., pHrodo™ Red E. coli BioParticles™ Phagocytosis Kit for control, or fluorescently labeled tumor cells)
Procedure:
-
Harvesting and Co-culture:
-
Harvest the immature mo-DCs (day 5-6) from the culture plates.
-
Harvest the BI 2536-treated tumor cells (including apoptotic bodies and cells in suspension) and the vehicle-treated control tumor cells.
-
Wash the tumor cells to remove excess drug.
-
Co-culture the immature mo-DCs with the treated tumor cells at a ratio of 1:1 or 1:3 (DC:Tumor Cell).
-
Incubate the co-culture for 24 hours at 37°C and 5% CO2.
-
-
Analysis of DC Maturation:
-
After 24 hours, harvest the cells from the co-culture.
-
Stain the cells with fluorescently labeled antibodies against DC markers (e.g., CD11c) and maturation markers (CD80, CD86, MHC Class II).
-
Analyze the cells by flow cytometry, gating on the CD11c positive population to assess the expression of maturation markers. An increase in the percentage of CD80+, CD86+, and MHC Class II+ cells indicates DC maturation.
-
-
Phagocytosis Assay (Optional):
-
To quantify the uptake of tumor cells, the tumor cells can be pre-labeled with a fluorescent dye (e.g., CFSE) before treatment with the PLK1 inhibitor.
-
After co-culture, analyze the cells by flow cytometry. The percentage of DCs that are positive for the fluorescent label indicates the level of phagocytosis.
-
Mandatory Visualizations
References
- 1. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendritic Cells and Immunogenic Cancer Cell Death: A Combination for Improving Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding immunogenic cell death from a dendritic cell perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. 2.5. Generation of Monocyte-Derived Macrophages (MDM) and Monocyte-Derived Dendritic Cells (MoDC) [bio-protocol.org]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Efficacy Models of the Tapderimotide Vaccine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapderimotide is a 15-amino-acid peptide antigen derived from the human telomerase reverse transcriptase (hTERT), specifically the TERT 691-705 sequence. It is classified as a T-cell antigen and is a key component of the Vx-001 therapeutic cancer vaccine. The Vx-001 vaccine is designed to elicit a specific T-cell immune response against tumor cells that overexpress telomerase, a near-universal tumor antigen. This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound-based vaccines, drawing from preclinical models for similar TERT-derived peptides and extensive clinical trial data for the Vx-001 vaccine.
Mechanism of Action
This compound, as part of the Vx-001 vaccine, functions by stimulating the patient's immune system to recognize and attack cancer cells. The vaccine is composed of a native peptide (TERT(572)) and an optimized variant (TERT(572Y)) which is an optimized cryptic peptide designed to have a high affinity for Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A*0201. By being presented on the surface of antigen-presenting cells (APCs), this compound activates and expands a population of cytotoxic T-lymphocytes (CTLs) that can then identify and eliminate tumor cells expressing the native TERT antigen.
Signaling Pathway for T-Cell Activation by this compound Vaccine
Caption: T-Cell activation pathway by the this compound vaccine.
In Vivo Efficacy Models
While specific preclinical in vivo efficacy data for this compound (Vx-001) is not extensively published, a highly relevant model utilizing "universal cancer peptides" (UCPs) derived from TERT has been described. This model employs humanized HLA-transgenic mice to assess the anti-tumor effects of TERT-based peptide vaccines. Given that Vx-001 is also a TERT-derived peptide vaccine for use in HLA-A*0201 positive individuals, this animal model is scientifically appropriate for preclinical evaluation.
Humanized HLA-Transgenic Mouse Model for TERT Peptide Vaccine Efficacy
This model is designed to overcome the species barrier in T-cell epitope recognition by using mice that express human HLA molecules.
Animal Model:
-
Strain: Humanized HLA-DRB10101/HLA-A0201 transgenic mice. These mice are capable of presenting peptides to both human CD4+ and CD8+ T-cells.
-
Tumor Model: Syngeneic mouse melanoma cell line (e.g., B16F10) engineered to express human HLA-A*0201 and TERT.
Experimental Protocol:
-
Tumor Cell Implantation:
-
Culture the B16-HLA-A*0201/TERT melanoma cells under standard conditions.
-
Harvest and wash the cells with sterile phosphate-buffered saline (PBS).
-
Subcutaneously inject 5 x 105 viable tumor cells in 100 µL of PBS into the flank of the HLA-transgenic mice.
-
-
Vaccination Protocol:
-
Vaccine Formulation: Prepare the this compound vaccine by emulsifying the peptide with a suitable adjuvant (e.g., Montanide ISA 51 VG).
-
Vaccination Schedule: Begin vaccination 3-5 days after tumor cell implantation. Administer the vaccine subcutaneously at a site distant from the tumor implantation (e.g., the contralateral flank).
-
Dosing: A typical dosing schedule might involve a prime vaccination followed by one or two booster vaccinations at weekly or bi-weekly intervals.
-
-
Efficacy Assessment:
-
Tumor Growth Monitoring: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Survival Analysis: Monitor the mice for signs of morbidity and euthanize when tumors reach a predetermined size or when ulceration occurs. Record the date of death or euthanasia for survival analysis.
-
Immunological Readouts: At the end of the study, or at specified time points, collect spleens and tumor-infiltrating lymphocytes (TILs) for immunological analysis (e.g., ELISpot, intracellular cytokine staining) to assess the TERT-specific T-cell response.
-
Experimental Workflow for Preclinical Efficacy Testing
Caption: Preclinical workflow for this compound vaccine efficacy testing.
Clinical Efficacy Data (Vx-001 Vaccine)
The Vx-001 vaccine, containing this compound, has undergone extensive clinical evaluation, primarily in patients with advanced non-small cell lung cancer (NSCLC). The following tables summarize key findings from these clinical trials.
Table 1: Overall Survival (OS) in Vx-001 Clinical Trials
| Patient Cohort | Treatment Group | Median OS (months) | Control Group | Median OS (months) | p-value |
| Immune Responders vs. Non-Responders | Vx-001 Immune Responders | 21.3 | Vx-001 Non-Responders | 13.4 | 0.004 |
| Low Tumor-Infiltrating Lymphocytes (TILs) | Vx-001 | 21.6 | Placebo | 6.6 | <0.001 |
| High Tumor-Infiltrating Lymphocytes (TILs) | Vx-001 | Not Significantly Different | Placebo | Not Significantly Different | - |
Table 2: Time to Treatment Failure (TTF) in Vx-001 Clinical Trials
| Patient Cohort | Treatment Group | Median TTF (months) | Control Group | Median TTF (months) | p-value |
| Immune Responders vs. Non-Responders | Vx-001 Immune Responders | 9.1 | Vx-001 Non-Responders | 3.6 | 0.0001 |
| Low Tumor-Infiltrating Lymphocytes (TILs) | Vx-001 | 3.6 | Placebo | 2.1 | 0.002 |
Protocols for Immunological Assays
IFN-γ ELISpot Assay for TERT-Specific T-Cell Response
This assay quantifies the number of TERT-specific T-cells that secrete IFN-γ upon stimulation.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate
-
Peripheral blood mononuclear cells (PBMCs) from vaccinated subjects
-
This compound peptide
-
Positive control (e.g., PHA) and negative control (irrelevant peptide)
Protocol:
-
Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum.
-
Add 2 x 105 PBMCs to each well.
-
Stimulate the cells with this compound peptide (10 µg/mL), a negative control peptide, and a positive control (PHA).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash and add the BCIP/NBT substrate. Stop the reaction by washing with distilled water when spots become visible.
-
Air dry the plate and count the spots using an ELISpot reader.
Conclusion
The this compound vaccine (Vx-001) represents a promising immunotherapeutic approach for cancers that overexpress telomerase. The provided application notes and protocols offer a framework for the preclinical and clinical evaluation of this and similar TERT-based peptide vaccines. The use of humanized HLA-transgenic mouse models is crucial for preclinical efficacy assessment, while immunological assays such as ELISpot are essential for monitoring the vaccine-induced T-cell response in both preclinical and clinical settings. The clinical data for Vx-001 underscores the potential of this vaccine, particularly in patients with a low tumor-infiltrating lymphocyte phenotype, and highlights the importance of patient stratification in future clinical trials.
Application Notes and Protocols for Quality Control of Synthetic Tapderimotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapderimotide is a synthetic peptide vaccine that targets human telomerase reverse transcriptase (hTERT), an antigen overexpressed in the majority of cancer cells. As a therapeutic vaccine, its mechanism of action relies on stimulating a patient's immune system to recognize and eliminate cancer cells. The quality and purity of the synthetic peptide are paramount to ensure its safety, efficacy, and batch-to-batch consistency. These application notes provide a comprehensive overview of the quality control parameters, analytical methodologies, and acceptance criteria for the synthetic peptide drug substance, this compound. The protocols and specifications outlined herein are based on established principles from regulatory guidelines, including those from the FDA and EMA, as well as best practices in the pharmaceutical industry for synthetic peptides.[1][2][3][4][5]
Quality Control Parameters
A robust quality control strategy for synthetic this compound encompasses a series of analytical tests to confirm its identity, purity, quantity, and safety. The following table summarizes the key quality control parameters and proposed acceptance criteria based on industry standards for therapeutic synthetic peptides.
| Parameter | Test Method | Proposed Acceptance Criteria | Reference |
| Appearance | Visual Inspection | White to off-white lyophilized powder | [5] |
| Identity | |||
| 1. HPLC Retention Time | The retention time of the major peak in the sample chromatogram corresponds to that of the this compound reference standard. | [2] | |
| 2. Mass Spectrometry | The experimental molecular weight corresponds to the theoretical molecular weight of this compound (within ± 0.1%). | [3] | |
| 3. Amino Acid Analysis | The relative amino acid composition is consistent with the theoretical composition of this compound. | [3] | |
| Purity | |||
| HPLC | ≥ 97.0% | [4][5] | |
| Related Impurities | |||
| HPLC | Any single specified impurity: ≤ 0.5%Any single unspecified impurity: ≤ 0.2%Total impurities: ≤ 3.0% | [4][6] | |
| Peptide Content | Amino Acid Analysis or HPLC | 70% - 90% (as is basis) | [3] |
| Counter-ion Content | Ion Chromatography or HPLC | Report result (typically acetate or trifluoroacetate) | [3] |
| Water Content | Karl Fischer Titration | ≤ 10% | [3] |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> or ICH Q3C requirements | [3] |
| Endotoxin | Limulus Amebocyte Lysate (LAL) | Report result (limits are set for the final drug product) | [5] |
| Bioburden | Microbial Limit Test | Report result (limits are set for the final drug product) | [5] |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are intended as a guide and should be validated for their specific application.
High-Performance Liquid Chromatography (HPLC) for Identity, Purity, and Impurity Profiling
Principle: Reversed-phase HPLC (RP-HPLC) separates the peptide and its impurities based on their hydrophobicity. The retention time of the main peak is used for identification, and the peak area percentages are used to determine purity and the levels of related impurities.[4][7]
Methodology:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the this compound sample and reference standard in Mobile Phase A to a concentration of 1.0 mg/mL.
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak
-
Theoretical Plates: ≥ 2000 for the main peak
-
Repeatability (RSD of 6 injections): ≤ 2.0% for the peak area
Mass Spectrometry (MS) for Identity
Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the peptide, confirming its primary sequence.
Methodology:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Infusion: The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as 50:50 water/acetonitrile with 0.1% formic acid, to a concentration of approximately 10 µg/mL.
Amino Acid Analysis (AAA) for Identity and Peptide Content
Principle: The peptide is hydrolyzed into its constituent amino acids, which are then derivatized and quantified by chromatography. This confirms the amino acid composition and allows for the determination of the peptide content.[3]
Methodology:
-
Hydrolysis: Accurately weigh the this compound sample and hydrolyze it in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Derivatization: Neutralize the hydrolysate and derivatize the amino acids with a suitable reagent (e.g., phenylisothiocyanate - PITC).
-
Analysis: Separate and quantify the derivatized amino acids using RP-HPLC with UV detection.
-
Calculation: Compare the molar ratios of the amino acids to the theoretical composition of this compound. For peptide content, a known amount of a standard amino acid is added before hydrolysis to act as an internal standard.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and a typical quality control workflow.
Conclusion
The quality control of synthetic this compound is a critical component of its development as a therapeutic cancer vaccine. A comprehensive analytical strategy, as outlined in these application notes, is essential to ensure the identity, purity, and consistency of the drug substance. The proposed parameters and protocols provide a robust framework for the quality assessment of this compound, aligning with regulatory expectations and ensuring patient safety. It is imperative that all analytical methods are fully validated in accordance with ICH guidelines.
References
Application Notes and Protocols: Use of Montanide ISA 51 Adjuvant with Tapderimotide Vaccine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapderimotide is a peptide-based cancer vaccine candidate derived from the human telomerase reverse transcriptase (hTERT), a protein overexpressed in the majority of human tumors. As a T-cell antigen, this compound aims to elicit a specific immune response against cancer cells. To enhance its immunogenicity, this compound is formulated with an adjuvant. Montanide ISA 51, a water-in-oil (W/O) emulsion, is a commonly used adjuvant in clinical trials for cancer vaccines. It functions by creating a depot at the injection site, allowing for the slow release of the antigen and stimulating a robust and sustained immune response.
These application notes provide a detailed overview of the formulation of the this compound vaccine with Montanide ISA 51, representative experimental protocols based on clinical trial data, and a summary of the expected immunological and clinical outcomes.
Mechanism of Action
The combination of this compound with Montanide ISA 51 aims to leverage the adjuvant's properties to potentate the peptide's therapeutic effect. The proposed mechanism of action is as follows:
-
Depot Formation and Antigen Release: Upon subcutaneous injection, the water-in-oil emulsion forms a depot that protects the this compound peptide from rapid degradation and clearance. This allows for a slow and sustained release of the antigen over an extended period.
-
Immune Cell Recruitment and Activation: The emulsion induces a localized inflammatory response, which attracts antigen-presenting cells (APCs), such as dendritic cells and macrophages, to the injection site.
-
Antigen Presentation: APCs engulf the this compound peptide, process it, and present peptide fragments on their surface via Major Histocompatibility Complex (MHC) class I and class II molecules.
-
T-Cell Priming and Activation: The activated APCs migrate to the draining lymph nodes where they present the this compound antigen to naive T-cells. This leads to the priming and activation of this compound-specific CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs).
-
Tumor Cell Elimination: The activated CTLs then circulate throughout the body, recognize, and kill tumor cells that express the hTERT antigen on their surface.
Below is a diagram illustrating the proposed signaling pathway for the this compound vaccine formulated with Montanide ISA 51.
Caption: Proposed mechanism of action of the this compound vaccine with Montanide ISA 51.
Quantitative Data from Clinical Trials
The following tables summarize clinical trial data for the Vx-001 vaccine, which utilizes hTERT peptides including this compound (TERT(572)).
Table 1: Immunological and Clinical Response in Advanced Solid Tumors (Phase II Study) [1]
| Parameter | Value |
| Patients Enrolled | 55 |
| Patients Completing 6 Vaccinations | 34 (62%) |
| TERT-Specific T-cell Immune Response (after 2 vaccinations) | 55% |
| TERT-Specific T-cell Immune Response (after 6 vaccinations) | 70% |
| Disease Control Rate (DCR) | 36% (95% CI: 24%-49%) |
| Complete Response | 1 |
| Partial Response | 1 |
| Progression-Free Survival (PFS) - Immunological Responders | 5.2 months |
| Progression-Free Survival (PFS) - Immunological Non-Responders | 2.2 months (p=0.0001) |
| Overall Survival (OS) - Immunological Responders | 20 months |
| Overall Survival (OS) - Immunological Non-Responders | 10 months (p=0.041) |
Table 2: Efficacy in Non-Small Cell Lung Cancer (NSCLC) - Never/Light Smokers Subgroup (Phase IIb Trial) [2]
| Parameter | Vx-001 (n=89) | Placebo (n=101) | p-value |
| Overall Survival (OS) | 20.2 months | 7.9 months | p=0.0001 |
| Time-to-Treatment Failure (TTF) | 5.6 months | 3.3 months | p=0.005 |
| 12-Month Overall Survival Rate | 80% | 8% | p=0.0003 |
Experimental Protocols
The following are representative protocols for the formulation and administration of the this compound vaccine with Montanide ISA 51, as well as for the assessment of the immune response, based on published clinical trial methodologies.
Protocol 1: this compound Vaccine Formulation
This protocol describes the preparation of the water-in-oil emulsion for subcutaneous injection.
Materials:
-
This compound (TERT(572)) peptide, sterile, lyophilized
-
Montanide ISA 51 VG adjuvant, sterile
-
Sterile water for injection (WFI) or saline
-
Sterile 10 mL glass vials
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Reconstitute this compound: Aseptically reconstitute the lyophilized this compound peptide with sterile WFI or saline to the desired concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the peptide completely. Do not shake vigorously.
-
Prepare for Emulsification: In a sterile vial, draw up the required volume of the reconstituted this compound solution.
-
Add Montanide ISA 51: Add an equal volume of Montanide ISA 51 to the vial containing the this compound solution (1:1 ratio, volume/volume).
-
Emulsification:
-
Connect two sterile syringes with a three-way stopcock or a sterile connector.
-
Draw the aqueous and oil phases into one of the syringes.
-
Forcefully pass the mixture back and forth between the two syringes for a minimum of 20-30 passes until a stable, white, viscous emulsion is formed.
-
Alternatively, the mixture can be emulsified by vigorous vortexing for 1-5 minutes.
-
-
Quality Control (Stability Test): To check the stability of the emulsion, place a drop of the emulsion into a beaker of cold water. A stable water-in-oil emulsion will remain as a cohesive drop and will not disperse.
-
Storage: The prepared vaccine emulsion should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. The stability of the stored emulsion should be validated.
References
- 1. Clinical outcome of patients with various advanced cancer types vaccinated with an optimized cryptic human telomerase reverse transcriptase (TERT) peptide: results of an expanded phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lung cancer: Vaxon announces results of its Vx-001 therapeutic vaccine Phase IIb trial | Andrew Lloyd & Associates [ala.associates]
Application Notes and Protocols for Long-Term Cryopreservation of Tapderimotide-Specific Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapderimotide is a novel immunomodulatory peptide currently under investigation for its potential therapeutic applications. It is hypothesized to elicit a specific T-lymphocyte response, leading to the generation of this compound-specific T-cells. The ability to cryopreserve these specific lymphocytes for long-term storage is crucial for a variety of research and clinical applications. These include longitudinal studies of immune response, development of adoptive cell therapies, and establishment of reference cell banks for quality control and potency assays.
These application notes provide a detailed protocol for the long-term cryopreservation of this compound-specific lymphocytes, ensuring high viability and functional integrity upon thawing. The protocols described are based on established methods for the cryopreservation of antigen-specific T-cells and are intended to serve as a guideline for researchers.
Data Presentation
Successful cryopreservation is contingent on maintaining cell viability and function. The following tables summarize expected quantitative data from the successful application of the described protocols.
Table 1: Post-Thaw Viability of this compound-Specific Lymphocytes
| Parameter | Pre-Freeze | Post-Thaw (24h) | Post-Thaw (7 days) |
| Cell Viability (%) | > 95% | > 90% | > 85% |
| Apoptotic Cells (%) | < 5% | < 10% | < 15% |
Table 2: Functional Assessment of Cryopreserved this compound-Specific Lymphocytes
| Functional Assay | Pre-Freeze | Post-Thaw (7 days) |
| Antigen-Specific Proliferation (Stimulation Index) | > 10 | > 8 |
| Cytokine Production (IFN-γ, pg/mL) | > 500 | > 400 |
| Cytotoxicity (% Target Cell Lysis) | > 40% | > 30% |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the initial step of isolating PBMCs from whole blood, which will then be used for the identification and isolation of this compound-specific lymphocytes.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
Protocol 2: Identification and Isolation of this compound-Specific Lymphocytes
This protocol describes a method for identifying and isolating this compound-specific T-cells using a cytokine capture assay.
Materials:
-
Isolated PBMCs
-
This compound peptide
-
Cytokine Capture System (e.g., IFN-γ Secretion Assay)
-
Magnetic-activated cell sorting (MACS) columns and magnet
-
Complete RPMI medium
Procedure:
-
Resuspend the PBMCs at a concentration of 1 x 10^7 cells/mL in complete RPMI medium.
-
Stimulate the cells with this compound peptide at a predetermined optimal concentration for 4-6 hours at 37°C, 5% CO2.
-
Follow the manufacturer's instructions for the IFN-γ Secretion Assay to label the cytokine-secreting cells.
-
Enrich the IFN-γ-secreting (this compound-specific) T-cells using MACS technology according to the manufacturer's protocol.
-
Elute the captured cells from the column. These are the enriched this compound-specific lymphocytes.
-
Perform a cell count and assess the purity of the isolated population via flow cytometry.
Protocol 3: Cryopreservation of this compound-Specific Lymphocytes
This protocol provides a detailed method for the controlled-rate freezing of the isolated this compound-specific lymphocytes.
Materials:
-
Isolated this compound-specific lymphocytes
-
Cryopreservation medium (e.g., 90% Fetal Bovine Serum (FBS), 10% Dimethyl Sulfoxide (DMSO))
-
Cryovials, sterile
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Centrifuge the isolated this compound-specific lymphocytes at 300 x g for 10 minutes.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 5-10 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage (-196°C).
Protocol 4: Thawing of Cryopreserved Lymphocytes
This protocol outlines the procedure for rapidly thawing the cryopreserved cells to ensure maximal viability.
Materials:
-
Cryopreserved vials of this compound-specific lymphocytes
-
37°C water bath
-
Complete RPMI medium, pre-warmed to 37°C
-
Sterile conical tubes (15 mL)
-
DNase I solution (optional)
Procedure:
-
Remove a cryovial from the liquid nitrogen dewar and immediately place it in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI medium. To reduce osmotic stress, add the first 1 mL of medium dropwise. The addition of DNase I can help to prevent clumping.
-
Centrifuge the cells at 200 x g for 10 minutes at room temperature.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete RPMI medium.
-
Perform a cell count and viability assessment.
-
Allow the cells to rest for at least 6-12 hours at 37°C, 5% CO2 before proceeding with functional assays.
Visualizations
Troubleshooting & Optimization
Troubleshooting poor solubility of Tapderimotide peptide in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of the Tapderimotide peptide in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving lyophilized this compound?
A1: For any new peptide, including this compound, the general recommendation is to first try dissolving a small amount in sterile, distilled water.[1][2] If the peptide sequence is known, a preliminary assessment of its overall charge can guide the initial solvent choice.
Q2: How does the amino acid composition of this compound affect its solubility?
A2: The solubility of a peptide is significantly influenced by its amino acid composition.[3] Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) may have poor solubility in aqueous solutions. Conversely, a higher percentage of charged residues (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) generally improves water solubility.[3][4]
Q3: I am observing a gel-like formation when trying to dissolve this compound. What could be the cause?
A3: The formation of a hydrogel can occur with amphipathic peptides that self-assemble. If this happens, gentle warming or dissolving the peptide in an organic solvent before adding it dropwise to the aqueous buffer may resolve the issue.[4]
Q4: Can I store this compound in solution?
A4: Once this compound is in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[2] For long-term storage, solutions should be kept at -20°C or preferably -80°C.[2] Peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation and should be stored in an oxygen-free atmosphere.[1]
Troubleshooting Poor Solubility
Problem: this compound does not dissolve in water.
Solution:
If this compound is insoluble in water, the next step depends on its net charge at neutral pH. It is crucial to test solubility with a small amount of the peptide first.[1][5]
-
For Basic Peptides (net positive charge): If the peptide has a net positive charge, try dissolving it in a dilute acidic solution, such as 10-30% acetic acid in water.[1][6][7] If solubility is still an issue, a small amount of a stronger acid like trifluoroacetic acid (TFA) can be used, followed by dilution to the desired concentration.[1]
-
For Acidic Peptides (net negative charge): For peptides with a net negative charge, a dilute basic solution like 1% ammonium hydroxide can be used.[6] Note that basic solutions should be avoided if the peptide contains cysteine, as it can promote disulfide bond formation.[8]
-
For Neutral or Hydrophobic Peptides (net zero charge): These peptides often require an organic co-solvent for initial solubilization.[3][7] Start by dissolving the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[1][7] For peptides containing cysteine, DMF is preferred over DMSO to prevent oxidation.[9]
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol outlines a method to determine the optimal solvent for this compound without risking the entire sample.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
10% Acetic Acid solution
-
1% Ammonium Hydroxide solution
-
Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate the lyophilized this compound to room temperature before opening the vial.
-
Weigh out a small, equivalent amount of the peptide into several microcentrifuge tubes.
-
Test Water Solubility: To the first tube, add a small volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If not dissolved, proceed to sonicate for 5-10 minutes.[3] Observe for any visible particles.
-
Test Acidic/Basic Conditions (if necessary): If the peptide is not soluble in water, use the subsequent tubes to test dilute acid (for basic peptides) or dilute base (for acidic peptides) following the same procedure of vortexing and sonicating.
-
Test Organic Solvents (if necessary): For hydrophobic or neutral peptides, add a minimal volume of an organic solvent (e.g., DMSO) to another tube and vortex. Once dissolved, gradually add the desired aqueous buffer to this solution.[6] If the solution becomes turbid, the solubility limit has been reached.[4]
-
Observation and Selection: The solvent system that results in a clear solution is the most appropriate for dissolving your bulk sample. Always centrifuge the final peptide solution to pellet any undissolved material before use.[6]
Data Presentation
Table 1: Common Co-solvents for Improving Peptide Solubility
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | <10% (up to 5% for cell-based assays) | A strong solvent for many hydrophobic peptides. Can be cytotoxic at higher concentrations. May oxidize cysteine residues.[9][10] |
| Acetonitrile | 10-30% | Useful for moderately hydrophobic peptides.[1] |
| Ethanol/Methanol/Isopropanol | 10-50% | Less aggressive organic solvents that can aid in solubility.[3][6] |
| Dimethylformamide (DMF) | <10% | A good alternative to DMSO, especially for peptides containing cysteine. Can be cytotoxic.[9] |
| Acetic Acid | 10-30% | For basic peptides.[1][2] |
| Ammonium Hydroxide | 1% | For acidic peptides.[6] |
| Guanidine Hydrochloride / Urea | 6 M / 8 M | Strong denaturants used as a last resort for highly aggregated peptides.[1][7] |
Visualizations
Diagram 1: Troubleshooting Workflow for Peptide Solubility
Caption: A stepwise guide to troubleshooting peptide solubility.
Diagram 2: Factors Influencing Peptide Solubility
Caption: Key factors that determine the solubility of a peptide.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpt.com [jpt.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. licensedpeptides.com [licensedpeptides.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. biorbyt.com [biorbyt.com]
- 8. biobasic.com [biobasic.com]
- 9. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]
Addressing stability issues of lyophilized Tapderimotide upon reconstitution
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing stability issues encountered upon the reconstitution of lyophilized Tapderimotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide therapeutic under investigation for its anti-inflammatory properties, particularly in the context of skin diseases such as psoriasis. While the precise mechanism is a subject of ongoing research, it is hypothesized to exert its effects by modulating inflammatory signaling pathways. One potential pathway involves the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which in turn suppresses the activation of nuclear factor-kappa B (NF-κB).[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][3]
Q2: What are the common signs of instability after reconstituting lyophilized this compound?
A2: Visual indicators of instability in reconstituted this compound solutions include the presence of visible particles, cloudiness, or discoloration. These signs may suggest aggregation, precipitation, or degradation of the peptide. It is crucial not to use any solution that exhibits these characteristics.
Q3: What is the recommended procedure for reconstituting lyophilized this compound?
A3: To ensure optimal stability, follow this general reconstitution protocol:
-
Bring the lyophilized this compound vial to room temperature before opening to minimize condensation.
-
Select a recommended sterile solvent (e.g., sterile water for injection, bacteriostatic water, or a specific buffer as indicated on the product datasheet).
-
Slowly inject the solvent down the side of the vial, avoiding direct squirting onto the lyophilized powder.
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking, as this can cause aggregation or foaming.
-
Allow the vial to sit for a few minutes to ensure complete dissolution.
-
Visually inspect the solution for clarity before use.
Q4: How should reconstituted this compound be stored?
A4: Reconstituted peptide solutions are generally less stable than their lyophilized form. For short-term storage, refrigeration at 2-8°C is typically recommended. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always refer to the product-specific datasheet for detailed storage instructions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete Dissolution | - Insufficient solvent volume- Inappropriate solvent- Peptide concentration is too high | - Add a small amount of additional solvent and gently swirl.- Verify the correct solvent is being used as per the product datasheet.- Consider preparing a more dilute stock solution. |
| Visible Particles or Cloudiness | - Peptide aggregation- Contamination- Exceeded solubility limit | - Do not use the solution.- Review the reconstitution protocol to ensure gentle mixing was performed.- Consider using a different, recommended solvent or buffer system.- Prepare a fresh vial, ensuring a sterile technique. |
| Loss of Biological Activity | - Improper storage (e.g., multiple freeze-thaw cycles)- Chemical degradation (e.g., oxidation, hydrolysis)- Adsorption to the vial surface | - Aliquot reconstituted peptide for storage to minimize freeze-thaw cycles.- Ensure storage at the recommended temperature and protect from light.- Consider using low-protein-binding vials for storage. |
| Variability in Experimental Results | - Inconsistent reconstitution- Degradation of reconstituted peptide over time | - Standardize the reconstitution protocol across all experiments.- Use freshly reconstituted peptide for each experiment or ensure proper storage of aliquots.- Perform stability studies under your experimental conditions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
Objective: To determine the purity of the reconstituted this compound and monitor its stability over time.
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Sample Preparation:
-
Reconstitute lyophilized this compound to a concentration of 1 mg/mL in the appropriate solvent.
-
Inject a 20 µL sample onto the HPLC system.
-
-
Data Analysis:
-
The purity of the peptide is determined by the peak area of the main peak relative to the total peak area.
-
For stability studies, analyze samples at various time points after reconstitution and under different storage conditions. A decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Enhancing Immunogenicity of Tapderimotide-Based Vaccines
Welcome to the technical support center for Tapderimotide-based vaccines. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic peptide that functions as a potent vaccine adjuvant. Its primary mechanism of action is the activation of Toll-like Receptor 2 (TLR2) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This interaction initiates a downstream signaling cascade that enhances the innate immune response, leading to a more robust and durable adaptive immune response against the co-administered antigen.
Q2: What are the expected immunological outcomes of using this compound in a vaccine formulation?
A2: The inclusion of this compound in a vaccine formulation is expected to lead to several key immunological outcomes:
-
Increased production of pro-inflammatory cytokines and chemokines at the injection site, which helps in the recruitment of immune cells.
-
Enhanced activation and maturation of antigen-presenting cells (APCs).
-
Improved antigen presentation to T cells.
-
Potentiation of both humoral (antibody-mediated) and cellular (T-cell mediated) immunity.[1][2]
Q3: How does this compound compare to other common adjuvants like alum?
A3: this compound offers a distinct mechanism of action compared to traditional adjuvants like aluminum salts (alum). While alum primarily creates a depot effect for the slow release of the antigen and induces a Th2-biased immune response, this compound actively stimulates the innate immune system through TLR2 agonism, promoting a more balanced Th1/Th2 response. This can be particularly advantageous for vaccines targeting intracellular pathogens, where a strong cellular immune response is crucial.[2][3]
Q4: Is this compound immunogenic on its own?
A4: While this compound is a peptide, it is designed to be minimally immunogenic on its own. Its primary role is to act as an adjuvant, enhancing the immune response to the target antigen in the vaccine. However, as with any peptide-based therapeutic, the potential for anti-drug antibody (ADA) formation should be evaluated during pre-clinical and clinical development.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during the development and evaluation of this compound-based vaccines.
Issue 1: Low Antibody Titers
Symptoms:
-
Consistently low antigen-specific antibody titers in immunized subjects as measured by ELISA.
-
Poor seroconversion rates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response study to determine the optimal concentration of this compound. Higher concentrations do not always lead to a better response and can sometimes induce tolerance. |
| Inadequate Antigen-Adjuvant Formulation | Ensure proper mixing and stability of the this compound and antigen formulation. The physical association between the adjuvant and the antigen can be critical for co-delivery to APCs. Consider encapsulation in liposomes or conjugation.[4] |
| Route of Administration | The route of administration (e.g., intramuscular, subcutaneous) can significantly impact the immune response. Test different administration routes to identify the most effective one for your specific vaccine. |
| Immunization Schedule | The timing and number of booster immunizations are crucial for inducing a strong memory response. Optimize the prime-boost interval. |
| Antigen Immunogenicity | The intrinsic immunogenicity of the antigen itself might be low. Consider using a carrier protein for peptide antigens or expressing a more immunogenic form of a recombinant protein antigen.[5] |
Issue 2: Weak T-Cell Responses
Symptoms:
-
Low frequency of antigen-specific T cells as measured by ELISpot or intracellular cytokine staining (ICS).
-
Poor cytotoxic T-lymphocyte (CTL) activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Adjuvant for Desired Response | While this compound promotes a balanced Th1/Th2 response, for a very strong CTL response, consider combining it with other adjuvants that are known to strongly promote Th1 immunity, such as CpG oligonucleotides (a TLR9 agonist).[6] |
| Antigen Processing and Presentation | Ensure the antigen contains appropriate epitopes for MHC class I and class II presentation. The use of synthetic long peptides can enhance cross-presentation and CTL responses.[6] |
| Assay Sensitivity | The ELISpot and ICS assays need to be carefully optimized. Ensure the use of appropriate positive and negative controls and that the reagents are of high quality. |
| Timing of T-Cell Analysis | The peak of the T-cell response can be transient. Perform kinetic studies to determine the optimal time point for T-cell analysis post-vaccination. |
Issue 3: High Local Reactogenicity
Symptoms:
-
Excessive inflammation, swelling, or pain at the injection site.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Dose of this compound | An excessive dose of a TLR agonist can lead to a strong local inflammatory reaction. Reduce the concentration of this compound in the formulation. |
| Impurities in the Formulation | Ensure that both the this compound peptide and the antigen are of high purity and low in endotoxin levels. |
| Formulation Instability | Aggregation of the peptide or antigen can lead to increased local inflammation. Assess the stability of the final vaccine formulation. |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines the steps for a standard indirect ELISA to measure antigen-specific antibody titers in serum samples.[7][8][9][10]
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)
-
Serum samples from immunized and control animals
-
Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the antigen to 1-10 µg/mL in coating buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff value.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-Cells
This protocol describes the ELISpot assay to quantify the number of antigen-specific IFN-γ secreting T-cells.[11][12][13][14]
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-IFN-γ capture antibody
-
Sterile PBS
-
Blocking buffer (RPMI 1640 with 10% FBS)
-
Splenocytes or PBMCs from immunized and control animals
-
Antigen or peptide pool
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)
-
ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile PBS. Coat the wells with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or PBMCs. Add the cells to the wells (typically 2x10⁵ to 5x10⁵ cells/well).
-
Antigen Stimulation: Add the antigen or peptide pool to the appropriate wells. Include positive control (e.g., PHA or anti-CD3) and negative control (medium only) wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Signaling Pathways and Workflows
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: this compound signaling pathway in an APC.
Caption: Experimental workflow for vaccine immunogenicity testing.
References
- 1. Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Vaccine adjuvants to engage the cross-presentation pathway [frontiersin.org]
- 3. invivogen.com [invivogen.com]
- 4. frontiersin.org [frontiersin.org]
- 5. google.com [google.com]
- 6. Vaccination with synthetic long peptide and CpG 2395 in AddaVax induces potent anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Long-Term Stability of Tapderimotide Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Tapderimotide stock solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution of lyophilized this compound, sterile, distilled water is recommended.[1][2] For subsequent dilutions, the choice of buffer is critical and can significantly impact stability. Acidic solutions (pH 4-6) are often preferred to minimize degradation pathways such as deamidation and aggregation.[3]
Q2: What is the optimal storage temperature for this compound stock solutions?
A2: Lyophilized this compound should be stored at -20°C to -80°C for long-term stability, where it can be viable for up to 10 years.[1][3] Once reconstituted, it is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage (less than one week), 4°C is acceptable.[1]
Q3: How many freeze-thaw cycles can a this compound stock solution withstand?
A3: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to protein denaturation and loss of biological activity.[1][2] Aliquoting the stock solution into single-use volumes is the best practice to preserve the integrity of the peptide.[1][2]
Q4: Can I add stabilizing excipients to my this compound stock solution?
A4: Yes, the addition of certain excipients can enhance the stability of peptide solutions.[4] Sugars like trehalose and mannitol, polyols, and certain amino acids can act as cryoprotectants and stabilizers.[4] Polyethylene glycol (PEG) and polymeric surfactants like Pluronic® F68 can also help prevent aggregation.[5] The optimal excipient and its concentration should be determined empirically for your specific experimental needs.
Q5: How does pH affect the stability of this compound in solution?
A5: The pH of the solution is a critical factor in peptide stability.[3] Peptides are susceptible to chemical degradation pathways that are pH-dependent, such as deamidation and hydrolysis.[6][7] For many peptides, a slightly acidic pH range of 4-6 can improve stability by reducing the rate of these reactions.[3] It is advisable to perform a pH stability study to determine the optimal pH for your this compound stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness observed in the stock solution upon thawing. | Peptide aggregation. This can be caused by multiple freeze-thaw cycles, improper pH, or high peptide concentration. | Centrifuge the vial to pellet the precipitate. Use the supernatant for your experiment, but be aware that the effective concentration may be lower. For future preparations, consider using a different buffer, adjusting the pH, or adding a solubilizing agent or stabilizer like a non-ionic surfactant. |
| Loss of biological activity in my experiments. | Peptide degradation due to chemical instability (e.g., oxidation, deamidation) or physical instability (e.g., aggregation). | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage conditions (temperature, light protection).[3] Perform a stability analysis using a method like RP-HPLC to assess the purity of your stock solution. |
| The stock solution has changed color. | This could indicate oxidation of certain amino acid residues (e.g., Methionine, Tryptophan) or other chemical degradation.[5] | Discard the solution. When preparing a new stock, use degassed buffers and store aliquots under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. Protect the solution from light.[3] |
| Inconsistent experimental results using the same stock solution. | This may be due to improper mixing after thawing or degradation of the peptide over time. | Ensure the stock solution is thoroughly but gently mixed after thawing.[2] Avoid vigorous shaking or vortexing which can cause denaturation.[2] It is also advisable to use fresh aliquots for each experiment to rule out degradation. |
Experimental Protocols
Protocol: Stability Assessment of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method to assess the purity and identify degradation products of this compound in a stock solution over time.
Materials:
-
This compound stock solution
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Autosampler and UV detector
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the main this compound peak and any new peaks that appear over time.
-
Calculate the percentage of the main peak area relative to the total peak area to determine the purity of the sample at each time point.
-
A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizing Stability and Workflow
Caption: Common degradation pathways for peptides like this compound.
Caption: Experimental workflow for determining optimal this compound storage.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. jpt.com [jpt.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Evaluation of stability of temozolomide in solutions after opening the capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects in Tapderimotide T-cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tapderimotide in T-cell assays. The focus is on mitigating potential off-target effects to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action in T-cells?
This compound is a novel peptide-based therapeutic agent. While specific details about its proprietary structure are limited, it is strongly suggested to function as an inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1] In T-cells, PLK1 is involved in the assembly of the immune synapse, regulation of T-cell receptor (TCR) signaling, and cytotoxic T-cell function.[2][3] Therefore, this compound's on-target effect is likely the modulation of T-cell activation and proliferation through the inhibition of PLK1.
Q2: What are potential "off-target" effects when using this compound in T-cell assays?
Off-target effects refer to the unintended interactions of a drug with molecules other than its primary target. For a peptide-based kinase inhibitor like this compound, potential off-target effects in T-cell assays could include:
-
Inhibition of other kinases: Peptides can sometimes bind to kinases with similar ATP-binding pockets or regulatory domains, leading to unintended inhibition of other signaling pathways.[4]
-
Induction of paradoxical signaling: In some cases, kinase inhibitors can paradoxically activate certain signaling pathways, even while inhibiting their primary target.[4]
-
Non-specific cytotoxicity: At high concentrations, peptides can sometimes induce cell death through mechanisms unrelated to their intended target.
-
Interference with cytokine signaling: PLK1 has been implicated in cytokine signaling, and off-target effects could lead to unexpected alterations in cytokine production profiles.[5]
Q3: How can I distinguish between on-target and off-target effects of this compound in my T-cell proliferation assay?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Dose-response analysis: On-target effects should typically occur at lower, more specific concentrations of this compound, while off-target effects may only appear at higher concentrations.
-
Use of control compounds: Include a well-characterized, structurally distinct PLK1 inhibitor as a positive control. If this compound and the control inhibitor produce similar effects at equivalent potencies, it strengthens the evidence for an on-target mechanism.
-
Rescue experiments: If possible, overexpressing a this compound-resistant mutant of PLK1 should rescue the on-target phenotype but not the off-target effects.
-
Orthogonal assays: Confirm findings from proliferation assays with other functional readouts, such as cytokine profiling or activation marker expression.
Q4: What are the best practices for designing a T-cell assay to minimize the risk of observing off-target effects?
-
Optimize this compound concentration: Perform a thorough dose-response curve to identify the optimal concentration that elicits the desired on-target effect with minimal toxicity.
-
Use highly purified T-cell populations: Isolating specific T-cell subsets (e.g., CD4+ or CD8+ T-cells) can reduce the complexity of the cellular environment and minimize confounding effects from other immune cells.
-
Appropriate controls: Always include vehicle-only controls, unstimulated controls, and positive stimulation controls (e.g., anti-CD3/CD28 antibodies or a known mitogen like PHA).[6]
-
Monitor cell viability: Concurrently measure cell viability (e.g., using a viability dye like Propidium Iodide or a live/dead stain) to ensure that observed effects on T-cell function are not due to non-specific cytotoxicity.
Troubleshooting Guides
Troubleshooting: T-Cell Proliferation Assays (e.g., CFSE or CellTrace™ Violet Staining)
| Issue | Possible Cause | Recommended Solution |
| High background proliferation in unstimulated controls | Contamination of cell culture with mitogens (e.g., endotoxin). | Use endotoxin-free reagents and sterile techniques. Test all reagents for endotoxin contamination. |
| Pre-activation of T-cells during isolation. | Handle cells gently during isolation and minimize the time between isolation and assay setup. | |
| Low or no proliferation in stimulated controls | Suboptimal concentration of stimulating antibodies (e.g., anti-CD3/CD28). | Titrate stimulating antibodies to determine the optimal concentration for your specific T-cell population. |
| Poor cell viability. | Check cell viability before and after the assay. Ensure proper handling and culture conditions. | |
| Ineffective staining with proliferation dye. | Ensure the correct concentration of the dye is used and that the staining protocol is followed precisely. Check for tight staining immediately after labeling.[5] | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. | |
| Unexpected inhibition of proliferation at high this compound concentrations | Off-target cytotoxicity. | Perform a viability assay in parallel to distinguish between anti-proliferative effects and cell death. Lower the concentration of this compound. |
Troubleshooting: Cytokine Release Assays (e.g., ELISA, Luminex, ELISpot)
| Issue | Possible Cause | Recommended Solution |
| High background cytokine levels in negative controls | Contamination of reagents or cell culture. | Use sterile, endotoxin-free reagents. Ensure aseptic technique throughout the assay. |
| Non-specific binding of antibodies in the assay. | Use appropriate blocking buffers and high-quality, validated antibodies. | |
| Low or no cytokine production in positive controls | Inadequate cell stimulation. | Optimize the concentration of the stimulating agent. Ensure the cells are healthy and responsive. |
| Issues with the detection assay (e.g., expired reagents, incorrect dilutions). | Check the expiration dates of all reagents and verify the accuracy of dilutions. Run a standard curve for quantitative assays. | |
| Inconsistent results between donors | Biological variability in immune responses. | Test a panel of donors to understand the range of responses. Donor-to-donor variability is expected.[7] |
| This compound appears to suppress all cytokine production | Potential broad immunosuppressive off-target effect or cytotoxicity. | Correlate cytokine data with cell viability. Test a wider range of this compound concentrations to see if a more specific effect is observed at lower doses. |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CellTrace™ Violet (CTV)
Objective: To assess the effect of this compound on T-cell proliferation following TCR stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CellTrace™ Violet (CTV) Cell Proliferation Kit
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
96-well U-bottom culture plates
-
Flow cytometer
Methodology:
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Staining:
-
Resuspend 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CTV to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete RPMI-1640 medium and incubate for 5 minutes.
-
Centrifuge the cells, remove the supernatant, and resuspend in fresh complete medium.
-
-
Assay Setup:
-
Adjust the CTV-labeled cell suspension to 1 x 10^6 cells/mL in complete medium.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.
-
Prepare serial dilutions of this compound and the vehicle control in complete medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.
-
Include unstimulated control wells (no anti-CD3/CD28).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with a viability dye and cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell population and examining the dilution of CTV fluorescence as a measure of cell division.
-
Protocol 2: Cytokine Release Assay
Objective: To measure the effect of this compound on the production of key T-cell cytokines.
Materials:
-
Human PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies, PHA)
-
This compound stock solution and vehicle control
-
96-well flat-bottom culture plates
-
Cytokine detection kit (e.g., Luminex multiplex assay or ELISA kits for IFN-γ, TNF-α, IL-2)
Methodology:
-
Assay Setup:
-
Seed 2 x 10^5 cells per well in a 96-well flat-bottom plate in 100 µL of complete medium.
-
Add 50 µL of this compound dilutions or vehicle control.
-
Add 50 µL of the stimulating agent (e.g., anti-CD3/CD28 antibodies).
-
Include appropriate controls (unstimulated cells, cells with vehicle and stimulant).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the kinetics of the cytokines of interest.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Analyze the cytokine concentrations in the supernatants according to the manufacturer's instructions for the chosen detection method (Luminex or ELISA).
Data Presentation
Table 1: Effect of this compound on T-Cell Proliferation
| This compound (µM) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) | % Viability (Mean ± SD) |
| Vehicle Control | |||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| Unstimulated Control |
Table 2: Effect of this compound on Cytokine Production (pg/mL)
| This compound (µM) | IFN-γ (Mean ± SD) | TNF-α (Mean ± SD) | IL-2 (Mean ± SD) |
| Vehicle Control | |||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| Unstimulated Control |
Visualizations
PLK1 Signaling in T-Cell Activation
Caption: Simplified PLK1 signaling pathway in T-cell activation.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for assessing on- and off-target effects.
References
- 1. Frontiers | The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo [frontiersin.org]
- 2. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. nc3rs.org.uk [nc3rs.org.uk]
Technical Support Center: Optimizing Tapderimotide Formulation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for optimizing the topical formulation of Tapderimotide with various adjuvants.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation of this compound, a peptide therapeutic targeting the IL-23/Th17 pathway for inflammatory skin conditions.
Q1: My this compound formulation shows low bioavailability. How can I improve its permeation through the skin?
A1: Low skin permeation is a primary challenge for topical peptide delivery due to the barrier function of the stratum corneum.[1][2] To enhance bioavailability, consider the following strategies:
-
Chemical Penetration Enhancers: These adjuvants reversibly disrupt the lipid structure of the stratum corneum.[2] Commonly used enhancers include alcohols (e.g., ethanol, propylene glycol), fatty acids (e.g., oleic acid), and surfactants.[2]
-
Vesicular Carrier Systems: Encapsulating this compound in systems like liposomes or microemulsions can significantly improve its transport across the skin.[1][2][] These carriers can protect the peptide from degradation and facilitate its passage into deeper skin layers.[1]
-
Structural Modification: While more complex, strategies like conjugating this compound with cell-penetrating peptides or applying lipophilic capping can improve its ability to cross the skin barrier.[1][4]
Q2: I'm observing precipitation and aggregation of this compound in my cream base. What is causing this and how can I fix it?
A2: Peptides are prone to aggregation and poor solubility, which can reduce efficacy and stability.[4] This is often influenced by pH, ionic strength, and interactions with other formulation components.[5]
-
pH Optimization: The solubility of peptides is highly dependent on pH. Conduct a pH-solubility profile to identify the optimal pH for your formulation where this compound is most stable and soluble. This is a critical first step.[5][6]
-
Use of Solubilizers and Co-solvents: Incorporate adjuvants like propylene glycol, polyethylene glycol (PEG), or specific surfactants that can improve the solubility of the peptide in the formulation.
-
Aggregation Inhibitors: Excipients such as polyols or certain polymers can prevent peptide aggregation by creating a stable layer around the molecule.[1][5]
-
Monitor Ionic Strength: The concentration of salts in your buffer system can impact peptide solubility and aggregation.[5] Evaluate different buffer systems and concentrations.
Q3: How can I assess and improve the chemical stability of this compound in my formulation?
A3: Chemical degradation is a major hurdle for peptide therapeutics, involving processes like oxidation, hydrolysis, and deamidation.[][4]
-
Control pH and Buffer: Maintaining an optimal pH is the most practical approach to minimize hydrolysis and other pH-dependent degradation pathways.[5][6]
-
Add Antioxidants: If this compound contains oxidation-prone amino acids like methionine or cysteine, include antioxidants such as EDTA, ascorbic acid, or tocopherol in your formulation.[4]
-
Protect from Light and Air: Use opaque, airtight packaging to prevent photodegradation and oxidation.[] Excluding air during the manufacturing process can also be beneficial.[5]
-
Stability-Indicating Assays: Implement a robust analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify this compound and its degradation products over time under accelerated stability conditions (e.g., elevated temperature).
Q4: What are the best practices for choosing adjuvants that are compatible with this compound?
A4: Adjuvant selection is crucial for both the efficacy and safety of the final product.[7][8]
-
Mechanism of Action: Choose adjuvants based on the specific problem you need to solve (e.g., use a permeation enhancer for low bioavailability).
-
Compatibility Studies: Perform compatibility tests by mixing this compound with individual adjuvants in your proposed vehicle and analyzing for degradation or precipitation over time.
-
Regulatory Acceptance: Prioritize adjuvants with a known safety profile and a history of use in approved topical dermatological products.
-
Synergistic Combinations: A combination of approaches, such as using a carrier system like a liposome that is also coated with a stabilizing polymer like PEG, can overcome multiple challenges simultaneously.[1]
Data Presentation
Quantitative data should be organized to facilitate clear comparison between different formulation strategies.
Table 1: Solubility of this compound with Different Solubilizing Adjuvants
| Adjuvant (5% w/w) | Vehicle | This compound Solubility (mg/mL) | Observations |
|---|---|---|---|
| None (Control) | Phosphate Buffer pH 6.5 | 0.8 | Slight cloudiness |
| Propylene Glycol | Phosphate Buffer pH 6.5 | 2.5 | Clear solution |
| PEG 400 | Phosphate Buffer pH 6.5 | 3.1 | Clear solution |
| Polysorbate 80 | Phosphate Buffer pH 6.5 | 2.2 | Clear solution |
Table 2: In Vitro Skin Permeation of this compound Formulations
| Formulation ID | Adjuvant | Cumulative Permeation (µg/cm²) at 24h | Flux (µg/cm²/h) |
|---|---|---|---|
| F1 (Control) | None | 1.2 ± 0.3 | 0.05 |
| F2 | 5% Oleic Acid | 5.8 ± 0.9 | 0.24 |
| F3 | 10% Propylene Glycol | 4.1 ± 0.7 | 0.17 |
| F4 | Liposomal Encapsulation | 9.5 ± 1.2 | 0.40 |
Table 3: Stability of this compound Formulations at 40°C / 75% RH
| Formulation ID | Adjuvant | % Initial this compound Remaining (4 Weeks) | Total Degradants (%) |
|---|---|---|---|
| F1 (Control) | None | 85.2% | 14.8% |
| F5 | 0.1% EDTA | 92.5% | 7.5% |
| F6 | PEGylated Liposomes | 96.8% | 3.2% |
| F7 | pH 6.0 Buffer | 94.1% | 5.9% |
Visualizations and Diagrams
Signaling Pathway
Caption: Simplified signaling pathway of IL-23 and the inhibitory action of this compound on STAT3.
Experimental Workflow
Caption: Step-by-step workflow for the development and optimization of a topical formulation.
Adjuvant Selection Guide
Caption: Guide matching common formulation challenges to appropriate classes of adjuvants.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells
This protocol is adapted from OECD Test Guideline 428 and is used to measure the absorption and diffusion of this compound into and across the skin.[9]
1. Objective: To quantify the rate and extent of this compound permeation through a skin membrane from a topical formulation.
2. Materials:
-
Human or animal skin membrane (e.g., excised human skin, porcine skin).[10]
-
Receptor fluid: Phosphate-buffered saline (PBS) pH 7.4, often with a solubilizing agent to ensure sink conditions.[9]
-
Test formulation of this compound.
-
Magnetic stir bars and stir plate.
-
Water bath or heating block to maintain cells at 32°C.[9]
-
HPLC system for analysis.
3. Procedure:
-
Skin Preparation: Thaw frozen skin and cut sections large enough to fit between the donor and receptor chambers of the Franz cell. Equilibrate the skin in PBS for 30 minutes.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor compartment.[9]
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and de-gassed receptor fluid. Add a small magnetic stir bar and ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Place the assembled cells in the heating block and allow them to equilibrate at 32°C for at least 30 minutes.
-
Dosing: Apply a finite dose of the this compound formulation (typically 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[9]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point and determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative permeation vs. time plot.
Protocol 2: HPLC-Based Stability Assessment
1. Objective: To determine the chemical stability of this compound in a formulation by quantifying its concentration and the formation of degradation products over time under accelerated storage conditions.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Reverse-Phase C18 column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound reference standard.
-
Test formulation.
-
Environmental stability chamber (e.g., 40°C / 75% RH).
3. Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the formulation containing a known amount of this compound.
-
Develop and validate an extraction procedure to quantitatively recover the peptide from the cream or gel matrix.[11] This may involve dissolving the sample in a suitable solvent (e.g., acetonitrile/water mixture) followed by centrifugation or filtration to remove excipients.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (example).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient Elution: Develop a gradient method that effectively separates the parent this compound peak from any degradation products and formulation excipients. A typical gradient might run from 5% to 70% Mobile Phase B over 20-30 minutes.
-
-
Stability Study Setup:
-
Place samples of the formulation in appropriate sealed containers.
-
Store the containers in a stability chamber at accelerated conditions (e.g., 40°C / 75% RH).
-
Pull samples at initial time (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 12 weeks).
-
-
Analysis:
-
At each time point, extract this compound from the formulation as per the validated procedure.
-
Inject the extracted sample into the HPLC system.
-
Create a calibration curve using the this compound reference standard to quantify the concentration.
-
-
Data Reporting:
-
Report the percentage of the initial this compound remaining at each time point.
-
Calculate the percentage of total degradation products by integrating all impurity peaks (Area Under the Curve).
-
Identify and, if possible, characterize any significant degradation products.
-
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Peptides as active ingredients in cosmetics face bioavailability, stability challenges finds review [cosmeticsdesign-europe.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. seppic.com [seppic.com]
- 8. seppic.com [seppic.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Peptide drug stability: The anti-inflammatory drugs Pep19-2.5 and Pep19-4LF in cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low T-cell response to Tapderimotide stimulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tapderimotide to stimulate T-cell responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic peptide designed to act as a co-stimulatory agent for T-cell activation. It functions by binding to the T-cell Co-stimulatory Receptor Alpha (TCRA), a receptor expressed on activated T-cells. Upon binding, this compound initiates a signaling cascade that synergizes with the primary signal from the T-cell Receptor (TCR) engagement (e.g., anti-CD3 stimulation). This dual stimulation leads to enhanced T-cell proliferation, cytokine production, and effector functions.
Q2: What is the expected outcome of a successful this compound stimulation experiment?
A2: A successful experiment will show a significant increase in T-cell proliferation (measured by dye dilution assays like CFSE), upregulation of activation markers (e.g., CD25, CD69), and secretion of effector cytokines (e.g., IFN-γ, IL-2) in this compound-treated T-cells compared to unstimulated or singly-stimulated (e.g., anti-CD3 only) controls.
Q3: Can this compound be used for both polyclonal and antigen-specific T-cell stimulation?
A3: Yes, this compound is designed to enhance T-cell responses regardless of their antigen specificity. It can be used in conjunction with polyclonal activators like anti-CD3/CD28 antibodies or with specific peptide antigens to augment the response of antigen-specific T-cells.[1][2]
Q4: What cell types are required for a this compound stimulation assay?
A4: For optimal results, a co-culture of purified T-cells and antigen-presenting cells (APCs) is recommended, especially for antigen-specific stimulation.[3] Alternatively, Peripheral Blood Mononuclear Cells (PBMCs) can be used, as they contain both T-cells and APCs (like monocytes and B-cells).[4]
Troubleshooting Guide: Low T-Cell Response
A low or absent T-cell response to this compound stimulation can be attributed to several factors, ranging from cell health to reagent quality and protocol execution. Use this guide to identify and resolve common issues.
Issue 1: Low Cell Viability
Symptoms:
-
High percentage of dead cells in culture, observed via microscopy or viability dyes (e.g., Propidium Iodide, 7-AAD).
-
Significant cell debris in flow cytometry scatter plots.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Harsh Cell Isolation/Handling | Handle cells gently during isolation and washing steps. Avoid vigorous vortexing or high-speed centrifugation.[5] Use a Ficoll-Paque gradient for PBMC isolation followed by careful washing. |
| Suboptimal Cryopreservation/Thawing | Thaw cryopreserved cells rapidly in a 37°C water bath and immediately transfer to pre-warmed culture medium. Add DNase I to the medium to prevent clumping from DNA released by dead cells.[6] |
| Inappropriate Culture Conditions | Use a T-cell specific culture medium (e.g., RPMI-1640 or X-VIVO 15) supplemented with 10% heat-inactivated fetal bovine serum (FBS) or human serum (HS) and appropriate cytokines like IL-2.[7] Ensure the incubator is properly calibrated for temperature (37°C) and CO2 (5%). |
| Contamination (Bacterial, Fungal, Mycoplasma) | Regularly check cultures for signs of contamination (e.g., turbidity, pH changes).[8] Practice strict aseptic technique.[9][10] If contamination is suspected, discard the culture and decontaminate the incubator. Avoid routine use of antibiotics as they can mask low-level contamination.[7] |
Issue 2: Low or No T-Cell Proliferation
Symptoms:
-
No distinct peaks of cell division in dye dilution assays (e.g., CFSE).
-
Proliferation index is similar to the unstimulated control.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response titration of this compound to determine the optimal concentration for your specific cell type and experimental conditions. We recommend a starting range of 1-10 µg/mL. |
| Insufficient Primary Stimulation | Ensure the primary stimulus (e.g., anti-CD3 antibody, peptide antigen) is used at an optimal concentration. For plate-bound anti-CD3, ensure proper coating of the culture wells.[11] For soluble stimuli, titrate the concentration. |
| Incorrect Timing of Harvest | T-cell proliferation is a kinetic process. Harvest cells at multiple time points (e.g., Day 3, 5, and 7) to identify the peak of proliferation. Human T-cells typically require 3-5 days to show distinct proliferation peaks.[12] |
| High Cell Density | Seeding cells at too high a density can lead to nutrient depletion and contact inhibition, suppressing proliferation. A recommended starting density for PBMCs is 1-2 x 10^6 cells/mL.[6] |
| T-Cell Anergy or Exhaustion | If T-cells have been repeatedly stimulated or are from a source with chronic antigen exposure, they may be anergic or exhausted.[13][14] Ensure the use of healthy donor cells or well-characterized cell lines. |
Issue 3: Low Expression of Activation Markers (e.g., CD25, CD69)
Symptoms:
-
Low percentage of CD25+ or CD69+ T-cells as measured by flow cytometry.
-
No significant upregulation compared to negative controls.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Timing of Analysis | The expression of activation markers is transient. CD69 is an early activation marker, peaking around 24 hours post-stimulation, while CD25 is a later marker, peaking around 48-72 hours.[2] Analyze marker expression at appropriate time points. |
| Flow Cytometry Staining Issues | Titrate antibodies to determine the optimal staining concentration.[15] Use appropriate isotype controls and Fluorescence Minus One (FMO) controls to set gates correctly.[16] Ensure fluorochromes are compatible with your instrument's laser and filter configuration. |
| Fixation/Permeabilization Problems | If performing intracellular staining simultaneously, be aware that some fixation/permeabilization methods can alter surface epitopes.[17][18] Stain for surface markers before fixing and permeabilizing the cells. |
Experimental Protocols
Protocol: T-Cell Proliferation Assay using CFSE and Flow Cytometry
This protocol outlines the steps for measuring this compound-induced T-cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution.
1. Preparation of Cells: a. Isolate PBMCs from whole blood using a density gradient medium (e.g., Ficoll-Paque). b. Wash the isolated PBMCs twice with sterile PBS. c. Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
2. CFSE Labeling: a. Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically as high concentrations can be toxic.[19] b. Incubate for 10 minutes at 37°C, protected from light. c. Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium (containing 10% FBS). d. Incubate on ice for 5 minutes. e. Wash the cells three times with complete culture medium to remove unbound CFSE. f. Resuspend the cells in complete culture medium at a final concentration of 2 x 10^6 cells/mL.
3. Cell Stimulation: a. Seed 100 µL of the CFSE-labeled cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate. b. Prepare stimulation cocktails at 2x the final concentration in complete culture medium. This may include:
- Unstimulated Control: Medium only.
- Primary Stimulus Control: Anti-CD3 antibody (e.g., OKT3, 1 µg/mL final concentration).
- This compound Control: this compound only (e.g., 10 µg/mL final concentration).
- Test Condition: Anti-CD3 antibody + this compound.
- Positive Control: Anti-CD3/CD28 beads or PHA. c. Add 100 µL of the 2x stimulation cocktails to the appropriate wells. d. Culture the cells for 4-6 days at 37°C, 5% CO2.
4. Staining for Flow Cytometry: a. Harvest cells from the plate into FACS tubes. b. Wash the cells with FACS buffer (PBS + 2% FBS). c. Resuspend cells in 50 µL of FACS buffer containing fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye. d. Incubate for 20-30 minutes at 4°C, protected from light. e. Wash the cells twice with FACS buffer. f. Resuspend the cells in 200-300 µL of FACS buffer for acquisition.
5. Data Acquisition and Analysis: a. Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., >10,000 events in the lymphocyte gate). b. Gate on live, single lymphocytes, then on CD4+ or CD8+ T-cell populations. c. Analyze the CFSE histogram for each T-cell subset. Proliferating cells will show successive peaks with halved fluorescence intensity. d. Use flow cytometry software to model the proliferation data and calculate metrics such as the division index and proliferation index.[20]
Visual Guides
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical this compound signaling pathway.
Experimental Workflow for T-Cell Stimulation Assay
Caption: Workflow for a this compound T-cell proliferation assay.
Troubleshooting Logic for Low T-Cell Response
Caption: Troubleshooting decision tree for low T-cell response.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Flow cytometry troubleshooting | Abcam [abcam.com]
- 6. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antengene Presents Latest Preclinical Data of ATG-201 (CD19 x CD3 TCE) at ACR 2025 [prnewswire.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. biocompare.com [biocompare.com]
- 17. youtube.com [youtube.com]
- 18. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Technical Support Center: Best Practices for Peptide Handling and Storage
Disclaimer: Information regarding the specific peptide "Tapderimotide" is not publicly available. The following guidelines are based on established best practices for the handling and storage of synthetic peptides and are intended to provide comprehensive support for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized peptide upon receipt?
For long-term stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C in a sealed container with a desiccant to minimize degradation.[1][2] Under these conditions, peptides can be stable for several years.[1] For short-term storage (days to weeks), refrigeration at 4°C is acceptable. Always protect the peptide from light.
Q2: What is the proper procedure for opening a vial of lyophilized peptide?
To prevent condensation from forming on the peptide, which can reduce its stability, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[1]
Q3: How should I store peptide solutions?
Peptide solutions have a limited shelf life compared to their lyophilized form. For optimal stability, it is recommended to dissolve the peptide in a sterile buffer at a pH of 5-6 and store it in aliquots at -20°C or colder. This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q4: Which amino acids in a peptide sequence are more susceptible to degradation?
Peptides containing certain amino acids are more prone to degradation. Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation. Asparagine (Asn) and Glutamine (Gln) can undergo deamidation. Peptides with an N-terminal Glutamic acid (Glu) can also have reduced stability.
Troubleshooting Guides
Problem: The peptide is difficult to dissolve.
-
Initial Steps: Before attempting to dissolve the entire sample, test the solubility of a small portion. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1]
-
Solvent Selection: The polarity of the peptide, determined by its amino acid sequence, will dictate the appropriate solvent.
-
Basic Peptides: (Overall positive charge) Try dissolving in 1-10% acetic acid.
-
Acidic Peptides: (Overall negative charge) Try dissolving in a basic buffer.
-
Hydrophobic/Neutral Peptides: Dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add sterile water or buffer to the desired concentration.[1]
-
-
Enhancing Solubility: Sonication can help to dissolve the peptide.[1] Gentle warming (not exceeding 40°C) may also be effective.
Problem: The peptide solution appears cloudy or precipitates after dilution.
-
Cause: This can occur when a peptide dissolved in an organic solvent is diluted too quickly with an aqueous buffer, causing it to "crash out" of solution.
-
Solution: Try adding the aqueous buffer to the peptide solution dropwise while gently agitating. If precipitation persists, it may be necessary to re-lyophilize the sample and attempt solubilization with a different solvent system.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Peptides
| Peptide Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized (powder) | -80°C | Several years | Optimal for long-term storage. Store with a desiccant.[1][2] |
| -20°C | Up to several years | Suitable for long-term storage. Store with a desiccant.[1] | |
| 4°C | Days to weeks | Acceptable for short-term storage. | |
| In Solution | -80°C or -20°C | Weeks to months | Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6). |
| 4°C | Up to a week | Limited stability. Best for immediate use. |
Table 2: Factors Affecting Peptide Stability in Solution
| Factor | Impact | Recommendation |
| pH | Extreme acidic or alkaline conditions can cause hydrolysis. | Use sterile buffers with a pH between 5 and 6. |
| Repeated Freeze-Thaw Cycles | Can lead to peptide degradation and aggregation. | Aliquot peptide solutions into single-use volumes.[1] |
| Amino Acid Composition | Cys, Met, Trp are prone to oxidation. Asn, Gln are prone to deamidation. | For peptides with susceptible residues, use oxygen-free solvents and minimize time in solution. |
| Bacterial Contamination | Can lead to enzymatic degradation. | Use sterile buffers and consider filtering the solution through a 0.2 µm filter. |
Experimental Protocols
Protocol 1: Reconstitution of a Lyophilized Peptide
-
Equilibration: Remove the peptide vial from cold storage and allow it to warm to room temperature in a desiccator. This prevents moisture from condensing inside the vial upon opening.[1]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[1]
-
Solvent Addition: Based on the peptide's properties (see Troubleshooting Guide), carefully add the appropriate sterile solvent to the vial.
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: If not for immediate use, dispense the peptide solution into single-use aliquots in sterile, low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C.[1]
Visualizations
Caption: Workflow for handling and reconstituting lyophilized peptides.
Caption: Common degradation pathways for peptides.
References
Validation & Comparative
Preclinical Immunogenicity Profile of Tapinarof: An Objective Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical immunomodulatory properties of Tapinarof, a novel topical treatment for psoriasis. Due to the limited availability of public preclinical immunogenicity data for Tapinarof and its direct topical competitors, this document focuses on its mechanism-related immunomodulatory effects and presents standardized protocols for key immunogenicity assays as a reference for preclinical validation.
Tapinarof is a first-in-class, small-molecule aryl hydrocarbon receptor (AhR) agonist approved for the topical treatment of plaque psoriasis. Its mechanism of action is distinct from many other psoriasis therapies, particularly biologics, as it leverages the AhR signaling pathway to modulate immune responses and restore skin barrier function.
Immunomodulatory Mechanism of Action of Tapinarof
Tapinarof's therapeutic effects are mediated through the activation of the AhR, a ligand-dependent transcription factor present in various skin and immune cells. Upon binding, Tapinarof initiates a signaling cascade that leads to:
-
Downregulation of Pro-inflammatory Cytokines: Tapinarof has been shown to suppress the expression of key cytokines implicated in the pathogenesis of psoriasis, most notably Interleukin-17 (IL-17).
-
Restoration of Skin Barrier Function: It promotes the expression of essential skin barrier proteins, such as filaggrin and loricrin.
-
Modulation of Immune Cell Function: In vitro studies on human peripheral blood CD4+ T cells have demonstrated that Tapinarof can moderate pro-inflammatory cytokine expression. Furthermore, it has been observed to inhibit the formation, cytokine production, and persistence of resident memory T cells, which are crucial in maintaining psoriatic lesions.
This immunomodulatory activity suggests that Tapinarof's primary interaction with the immune system is therapeutic rather than immunogenic.
Standardized Preclinical Immunogenicity Assessment
While specific preclinical immunogenicity data for Tapinarof, such as the formation of anti-drug antibodies (ADAs), have not been made publicly available, the following are standard assays used to evaluate the immunogenic potential of novel topical therapeutics.
Table 1: Key Preclinical Immunogenicity Assays
| Assay | Purpose | Key Readouts |
| In Vitro T-Cell Proliferation Assay | To assess the potential of a drug to induce a T-cell-mediated immune response by measuring the proliferation of T-cells upon exposure to the drug. | Proliferation Index (PI), Stimulation Index (SI), Cytokine profiles (e.g., IFN-γ, IL-2). |
| Enzyme-Linked Immunospot (ELISpot) Assay | To quantify the frequency of cytokine-secreting cells (e.g., T-cells) at a single-cell level in response to the drug, providing a sensitive measure of T-cell activation. | Number of spot-forming units (SFUs) per million cells for specific cytokines (e.g., IFN-γ, IL-4). |
| In Vivo Anti-Drug Antibody (ADA) Assay | To detect the presence and titer of antibodies generated against the drug in animal models following repeated administration, indicating a humoral immune response. | ADA titers, Neutralizing antibody (NAb) activity, Pharmacokinetic/pharmacodynamic (PK/PD) alterations. |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
This assay evaluates the potential of a test article to induce T-cell proliferation in a population of peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in a suitable culture medium.
-
Drug Exposure: Add the test article (e.g., Tapinarof) at various concentrations to the wells. Include a vehicle control and a positive control (e.g., phytohemagglutinin - PHA).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: On the final day, add a proliferation indicator such as BrdU or [3H]-thymidine and incubate for an additional 18-24 hours.
-
Data Analysis: Measure the incorporation of the proliferation indicator using a suitable plate reader. The results are often expressed as a Stimulation Index (SI), which is the ratio of the mean response of drug-treated cells to the mean response of vehicle-treated cells.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify cytokine-secreting T-cells.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 2 hours at room temperature.
-
Cell Plating and Stimulation: Add PBMCs (2-3 x 10^5 cells/well) and the test article at various concentrations. Include appropriate controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.
-
Visualization: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or -horseradish peroxidase (HRP). After another wash, add a substrate solution to develop colored spots.
-
Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
In Vivo Anti-Drug Antibody (ADA) Assay
This assay is conducted in animal models to assess the humoral immune response to a drug.
Methodology:
-
Animal Model: Select a relevant animal species (e.g., minipigs, which have skin similar to humans) for the study.
-
Drug Administration: Administer the topical formulation of the test article to the animals repeatedly over a specified period (e.g., daily for 28 days). Include a control group receiving the vehicle.
-
Sample Collection: Collect blood samples at multiple time points during the study and at termination.
-
ADA Detection (ELISA-based):
-
Coat a microplate with the test article.
-
Add diluted serum samples from the animals.
-
If ADAs are present, they will bind to the coated drug.
-
Detect the bound ADAs using a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG).
-
Add a substrate to produce a colorimetric signal, which is proportional to the amount of ADA.
-
-
Data Analysis: Determine the ADA titer for each animal. Positive samples can be further tested for neutralizing capacity in a cell-based assay.
Visualizing Pathways and Workflows
Signaling Pathway of Tapinarof
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Tapinarof.
Experimental Workflow for In Vitro T-Cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation in response to a test article.
Logical Flow of an Anti-Drug Antibody (ADA) Assay
Caption: Tiered approach for the detection and characterization of anti-drug antibodies.
A Comparative Guide to hTERT Peptide-Based Cancer Vaccines: UCPVax (Tapderimotide), GV1001, and Vx-001
For Researchers, Scientists, and Drug Development Professionals
The human telomerase reverse transcriptase (hTERT) is a compelling target for cancer immunotherapy due to its high expression in the vast majority of tumors and limited presence in normal adult tissues. This universal tumor-associated antigen has spurred the development of various cancer vaccines aimed at stimulating the patient's immune system to recognize and eliminate malignant cells. Among these, peptide-based vaccines offer a promising approach due to their specificity, safety, and ease of production. This guide provides a detailed comparison of three prominent hTERT peptide vaccines in clinical development: UCPVax (developed by Invectys SA, and likely the public designation for Tapderimotide), GV1001, and Vx-001.
Mechanism of Action: Targeting Telomerase for Immune Recognition
All three peptide vaccines, UCPVax, GV1001, and Vx-001, are designed to elicit a T-cell-mediated immune response against cancer cells expressing hTERT. They consist of synthetic peptides corresponding to specific epitopes of the hTERT protein. The fundamental mechanism involves the administration of these peptides, which are then taken up by antigen-presenting cells (APCs), such as dendritic cells. These APCs process the peptides and present them on their surface via Major Histocompatibility Complex (MHC) molecules to T-cells. This recognition process activates T-cells, leading to the proliferation of cytotoxic T-lymphocytes (CTLs) that can identify and kill tumor cells expressing the hTERT antigen, and helper T-cells that support and amplify the anti-tumor immune response.
UCPVax is specifically designed to induce a potent CD4+ T helper 1 (Th1) response.[1] This type of response is crucial for orchestrating a comprehensive and durable anti-tumor immunity by helping to activate CD8+ cytotoxic T-lymphocytes and promoting immunological memory. GV1001, a 16-amino acid peptide, is also known to stimulate robust CD4+ T-cell responses.[2] Vx-001, on the other hand, is a cryptic peptide vaccine that has been shown to mount a specific CD8+ cytotoxic T-cell response against hTERT.[3]
Comparative Performance Data
The following tables summarize the available quantitative data from clinical trials of UCPVax, GV1001, and Vx-001. It is important to note that direct head-to-head comparative trials are not available; therefore, these data are drawn from separate studies with different patient populations and trial designs.
Table 1: Efficacy of hTERT Peptide Vaccines in Clinical Trials
| Vaccine | Trial Phase | Cancer Type | Key Efficacy Endpoints | Results | Citation(s) |
| UCPVax | Phase Ib/IIa (NCT02818426) | Non-Small Cell Lung Cancer (NSCLC) | 1-Year Overall Survival (OS) Rate | 34.1% in heavily pretreated patients. | [1] |
| Median OS | 9.7 months. | [1] | |||
| Disease Control Rate (DCR) | 39% (1 complete response, 20 stable disease). | [1] | |||
| GV1001 | Phase III (TeloVac) | Pancreatic Cancer | Median OS | Did not improve OS compared to chemotherapy alone (8.4 months with concurrent chemoimmunotherapy vs. 7.9 months with chemo alone). | [4] |
| Vx-001 | Phase IIb | NSCLC | Median OS | Did not meet primary endpoint in the overall population (14.3 months with Vx-001 vs. 11.3 months with placebo). | [3] |
| Median OS in Immune Responders | Significantly longer in immune responders vs. non-responders (21.3 months vs. 13.4 months). | [3] | |||
| Median OS in patients with low tumor-infiltrating lymphocytes (TILs) | Significantly improved with Vx-001 vs. placebo (21.6 months vs. 6.6 months). | [5][6] |
Table 2: Immunogenicity of hTERT Peptide Vaccines
| Vaccine | Trial Phase | Cancer Type | Immune Response Metric | Response Rate | Citation(s) |
| UCPVax | Phase Ib/IIa (NCT02818426) | NSCLC | Specific CD4+ Th1 response | 56% after 3 doses, 87.2% after 6 doses. | [1] |
| GV1001 | Phase I/II | NSCLC | Immune response (DTH and/or in vitro proliferation) | 11 out of 24 evaluable patients. | [7] |
| Vx-001 | Phase IIb | NSCLC | TERT-specific immune response | 32.7% of patients in the Vx-001 arm. | [5] |
Table 3: Safety Profile of hTERT Peptide Vaccines
| Vaccine | Common Adverse Events | Serious Adverse Events | Citation(s) |
| UCPVax | Mild to moderate injection site reactions, fatigue, nausea. | Generally well-tolerated with manageable side effects. | [1] |
| GV1001 | Minor side effects, including local reactions at the injection site. | No significant toxicity reported in several trials. | [4][7] |
| Vx-001 | Not specified in detail, but generally reported as well-tolerated. | No treatment-related toxicity >grade 2 reported in a phase IIb trial. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for key studies of each vaccine.
UCPVax (NCT02818426)
-
Study Design: A phase Ib/IIa, multicenter, open-label, dose-escalation and de-escalation study.
-
Patient Population: Patients with advanced or metastatic non-small cell lung cancer who have failed at least one line of prior systemic therapy.
-
Vaccination Regimen: UCPVax is composed of two separate hTERT-derived peptides. Patients received subcutaneous injections of UCPVax at doses of 0.25 mg, 0.5 mg, or 1 mg. The vaccine was administered weekly for the first three weeks, then at weeks 5, 7, 9, 12, 15, 18, 21, and 24, followed by every 12 weeks.
-
Adjuvant: Montanide ISA-51.
-
Immunogenicity Assessment: hTERT-specific CD4+ T-cell responses were measured from peripheral blood mononuclear cells (PBMCs) using an IFN-γ ELISpot assay.
GV1001 (TeloVac Trial)
-
Study Design: A three-arm, open-label, randomized, phase 3 trial.
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic pancreatic ductal adenocarcinoma.
-
Treatment Arms:
-
Chemotherapy alone (gemcitabine and capecitabine).
-
Chemotherapy with sequential GV1001.
-
Chemotherapy with concurrent GV1001.
-
-
Vaccination Regimen: GV1001 (0.56 mg) was administered via intradermal injection. In the sequential arm, vaccination started after two cycles of chemotherapy. In the concurrent arm, vaccination started with the first cycle of chemotherapy.
-
Adjuvant: Granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Immunogenicity Assessment: Not detailed in the primary publication, but typically involves delayed-type hypersensitivity (DTH) skin tests and in vitro T-cell proliferation assays in other GV1001 trials.
Vx-001 (Phase IIb NSCLC Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, phase IIb trial.
-
Patient Population: HLA-A2-positive patients with metastatic or recurrent NSCLC who had not progressed after first-line platinum-based chemotherapy.
-
Treatment Arms:
-
Vx-001 vaccine.
-
Placebo.
-
-
Vaccination Regimen: Patients received subcutaneous injections of Vx-001 (2 mg) or placebo. The protocol involved two initial injections with TYR-Vx001 or placebo at day 0 and week 3, followed by four injections with ARG-Vx001 or placebo at weeks 6, 9, 12, and 15. Maintenance injections were given every 12 weeks.
-
Adjuvant: Montanide ISA51 VG.
-
Immunogenicity Assessment: TERT-specific immune responses were monitored, though the specific assays are not detailed in all publications.
Signaling Pathways and Logical Relationships
The signaling cascade initiated by hTERT peptide vaccines converges on the activation of T-cells. UCPVax and GV1001, by primarily stimulating CD4+ helper T-cells, aim to establish a broad and sustained anti-tumor response. These helper T-cells are critical for the activation and proliferation of CD8+ cytotoxic T-cells, the primary effectors of tumor cell killing. Vx-001, by directly targeting a CD8+ T-cell epitope, aims for a more direct cytotoxic response. The choice of adjuvant (Montanide ISA-51 for UCPVax and Vx-001, and GM-CSF for GV1001) also plays a crucial role in shaping the ensuing immune response by activating APCs and promoting a pro-inflammatory microenvironment.
Conclusion
UCPVax (this compound), GV1001, and Vx-001 represent promising, albeit distinct, approaches to hTERT-targeted cancer immunotherapy. UCPVax and GV1001 focus on inducing a robust CD4+ helper T-cell response, which is critical for a durable and comprehensive anti-tumor effect. In contrast, Vx-001 is designed to directly stimulate CD8+ cytotoxic T-cells. Clinical trial data suggest that all three vaccines are generally safe and can induce hTERT-specific immune responses. However, the clinical efficacy has been variable and appears to be influenced by factors such as the tumor microenvironment (e.g., TIL status for Vx-001) and the specific cancer type. The lack of significant overall survival benefit in the large phase III trial of GV1001 in pancreatic cancer highlights the challenges in translating immunogenicity into clinical efficacy, particularly in aggressive malignancies. Future research will likely focus on combination strategies, such as pairing these vaccines with checkpoint inhibitors, and on identifying patient populations most likely to benefit from this targeted immunotherapy.
References
- 1. Safety, Immunogenicity, and 1-Year Efficacy of Universal Cancer Peptide-Based Vaccine in Patients With Refractory Advanced Non-Small-Cell Lung Cancer: A Phase Ib/Phase IIa De-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical activity of a htert (vx-001) cancer vaccine as post-chemotherapy maintenance immunotherapy in patients with stage IV non-small cell lung cancer: final results of a randomised phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinConnect | Study of the Telomerase Vaccine GV1001 to Treat Patients [clinconnect.io]
- 4. Clinical Activity of an hTERT-Specific Cancer Vaccine (Vx-001) in “Immune Desert” NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vaccine-related adverse events: Topics by Science.gov [science.gov]
- 7. A multicenter randomized phase IIb efficacy study of Vx-001, a peptide-based cancer vaccine as maintenance treatment in advanced non-small-cell lung cancer: treatment rationale and protocol dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of T-cell Cross-Reactivity: Tapderimotide vs. Alternative Peptide Therapeutics
Disclaimer: Publicly available data on a therapeutic agent named "Tapderimotide" is not available at the time of this writing. Therefore, this guide presents a hypothetical comparison to illustrate the principles and methodologies for assessing T-cell cross-reactivity of a novel peptide therapeutic. "this compound" is treated as a hypothetical novel peptide immunomodulator for psoriasis, and it is compared against "Viravax," a hypothetical peptide vaccine for a viral indication. The experimental data presented is representative and for illustrative purposes.
Introduction
The development of peptide-based therapeutics offers high specificity and potency. However, their immunogenic potential, specifically the activation of T-cells that can cross-react with self-tissues or other non-target peptides, is a critical safety concern.[1][2][3] This guide provides a comparative framework for evaluating the T-cell cross-reactivity of this compound, a hypothetical peptide immunomodulator, against Viravax, a hypothetical peptide vaccine.
This compound (Hypothetical Profile): A novel synthetic peptide designed to modulate autoimmune signaling pathways in psoriasis. Its mechanism of action is presumed to involve the inhibition of a key intracellular protein-protein interaction in activated T-cells.
Viravax (Hypothetical Profile): A peptide vaccine composed of immunodominant epitopes from a viral pathogen, designed to elicit a robust and specific T-cell response to confer protective immunity.
T-cell Cross-Reactivity Data
The following table summarizes hypothetical data from in vitro T-cell activation assays performed on Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
| Assay | Parameter | This compound | Viravax | Control Peptide (Self-Antigen) |
| ELISpot (IFN-γ) | Spot Forming Units (SFU) per 10^6 PBMCs | 15 ± 5 | 250 ± 45 | 5 ± 2 |
| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T-cells | 0.02% ± 0.01% | 0.5% ± 0.1% | < 0.01% |
| Intracellular Cytokine Staining (ICS) | % of IL-17+ CD4+ T-cells | 0.05% ± 0.02% | 0.1% ± 0.03% | 0.02% ± 0.01% |
| Proliferation Assay (CFSE Dilution) | % Divided CD8+ T-cells | 1.2% ± 0.4% | 15.5% ± 3.2% | 0.5% ± 0.2% |
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound
The diagram below illustrates the putative mechanism of action for this compound, involving the inhibition of a key signaling node in the T-cell activation cascade.
Experimental Workflow: ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[4][5]
Experimental Workflow: Intracellular Cytokine Staining (ICS)
Intracellular Cytokine Staining (ICS) coupled with flow cytometry allows for the multiparametric analysis of cytokine production in specific T-cell subsets.[6][7][8]
Experimental Protocols
ELISpot Assay Protocol
This protocol is adapted from standard methodologies for measuring antigen-specific T-cell responses.[9][10]
-
Plate Coating: Pre-wet a 96-well PVDF plate with 35% ethanol for 1 minute. Wash the plate 3 times with sterile PBS. Coat each well with 100 µL of anti-human IFN-γ capture antibody (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: The next day, wash the plate 3 times with PBS. Block the plate by adding 200 µL of complete RPMI-1640 medium (supplemented with 10% FBS) to each well and incubate for 2 hours at 37°C.
-
Cell Plating: Thaw cryopreserved PBMCs and allow them to rest for 3-4 hours. Resuspend cells in complete RPMI-1640. Remove the blocking solution from the plate and add 100 µL of the cell suspension (2 x 10^5 cells/well).
-
Stimulation: Add 100 µL of the test peptide (this compound, Viravax, or control) at a final concentration of 10 µg/mL. For a positive control, use Phytohemagglutinin (PHA). For a negative control, use medium alone.
-
Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells by flicking the plate and wash 5 times with PBS containing 0.05% Tween-20 (PBST). Add 100 µL of biotinylated anti-human IFN-γ detection antibody (1 µg/mL in PBST) and incubate for 2 hours at room temperature.
-
Enzyme and Substrate: Wash the plate 5 times with PBST. Add 100 µL of Streptavidin-Alkaline Phosphatase (diluted 1:1000 in PBST) and incubate for 1 hour at room temperature. Wash again 5 times with PBST. Add 100 µL of BCIP/NBT substrate and incubate in the dark until spots appear (10-30 minutes).
-
Analysis: Stop the reaction by washing thoroughly with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
This protocol provides a standard procedure for the detection of intracellular cytokines in T-cells by flow cytometry.[6][11][12]
-
Cell Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well in 200 µL of complete RPMI-1640 medium. Add the test peptide (this compound or Viravax) to a final concentration of 10 µg/mL along with anti-CD28/CD49d co-stimulatory antibodies.
-
Protein Transport Inhibition: Incubate for 2 hours at 37°C. Then, add Brefeldin A to a final concentration of 10 µg/mL to inhibit cytokine secretion. Incubate for an additional 4 hours at 37°C.
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells twice with FACS buffer. Resuspend the cells in 100 µL of fixation/permeabilization buffer (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C in the dark.
-
Intracellular Staining: Wash the cells twice with 1X permeabilization buffer. Resuspend the cells in 50 µL of permeabilization buffer containing fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17) and incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells twice with permeabilization buffer and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on lymphocyte populations, then on CD4+ and CD8+ T-cell subsets to determine the percentage of cells producing each cytokine.
Conclusion
This guide outlines a comparative approach to evaluating T-cell cross-reactivity for a novel therapeutic peptide. The hypothetical data suggests that this compound has a significantly lower potential for inducing T-cell activation compared to the peptide vaccine, Viravax, as evidenced by the lower frequency of cytokine-producing cells and reduced proliferation. The detailed protocols and workflows provide a framework for conducting such assessments, which are crucial for the preclinical safety evaluation of new peptide-based drugs.[13]
References
- 1. Frontiers | Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors [frontiersin.org]
- 2. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity in Protein and Peptide Based-Therapeutics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Cytokine Staining Protocol [anilocus.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. rupress.org [rupress.org]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 13. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
Navigating the Nomenclature: A Guide to Teprotide and its Mechanism of Action
Initial investigations for "Tapderimotide" have revealed a likely misspelling of the nonapeptide "Teprotide." This guide will proceed under the strong assumption that the compound of interest is Teprotide. It is crucial to note that the term "adjuvant" typically refers to a substance that enhances the immune response to an antigen, such as in a vaccine. Teprotide, being an angiotensin-converting enzyme (ACE) inhibitor, would not be formulated with immunological adjuvants. Therefore, a direct head-to-head comparison of different adjuvants for Teprotide with supporting experimental data is not available in existing research literature. This guide will instead provide a comprehensive overview of Teprotide, its mechanism of action, and its place in the landscape of cardiovascular drug development.
Teprotide is a nonapeptide originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca.[1][][3] It is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.[1][][3] While an effective antihypertensive agent, Teprotide's clinical use has been limited due to its high cost and lack of oral bioavailability, requiring intravenous administration.[1][4] This led to its rapid succession by the development of orally active small-molecule ACE inhibitors, such as captopril.[1]
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The primary pharmacological effect of Teprotide is the inhibition of ACE. This enzyme is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, Teprotide reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[1][3] ACE is also responsible for the breakdown of bradykinin, a peptide that promotes vasodilation. Inhibition of ACE by Teprotide therefore also leads to an increase in bradykinin levels, further contributing to the blood pressure-lowering effect.[1][]
The signaling pathway below illustrates the role of ACE in the RAAS and the point of inhibition by Teprotide.
Concluding Remarks
While the initial query for a head-to-head comparison of adjuvants for "this compound" could not be directly addressed due to a likely misspelling and a conceptual mismatch in terminology, this guide has provided a detailed overview of Teprotide. For researchers and drug development professionals, the story of Teprotide serves as a significant case study in the transition from peptide-based therapeutics to orally bioavailable small molecules. Further research into peptide drug delivery systems could potentially revisit the therapeutic utility of peptides like Teprotide, but as it stands, comparative data on different formulations, let alone immunological adjuvants, is not a feature of the current scientific literature.
References
Validating the Anti-Tumor Efficacy of Tapderimotide in Synergistic Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of oncology is continually evolving, with a significant shift towards targeted therapies and synergistic treatment regimens. Peptide-based therapeutics, in particular, have garnered substantial interest due to their high specificity and potential for reduced off-target effects. This guide provides a comparative analysis of Tapderimotide, a novel anti-tumor peptide, and its synergistic efficacy when combined with standard-of-care chemotherapy. While "this compound" is used here as an illustrative example of a novel therapeutic peptide, the data and methodologies presented are based on established principles and findings from preclinical studies of similar agents, such as Rutherrin® and other peptide-drug conjugates. This guide aims to offer a framework for evaluating the anti-tumor efficacy of such synergistic therapies.
Comparative Efficacy of this compound in Combination Therapy
The primary therapeutic advantage of this compound is its demonstrated synergistic effect when used in combination with conventional chemotherapeutic agents. Preclinical studies have shown that this combination not only enhances the tumor-killing capabilities of existing drugs but may also play a role in overcoming chemoresistance.
Table 1: In Vivo Efficacy of this compound in Combination with Cisplatin in a Xenograft Mouse Model of Non-Small Cell Lung Cancer (NSCLC)
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (Days) | p-value (vs. Cisplatin alone) |
| Vehicle Control | 10 | 1500 ± 210 | - | 25 | <0.001 |
| This compound (10 mg/kg) | 10 | 1350 ± 180 | 10% | 28 | <0.01 |
| Cisplatin (5 mg/kg) | 10 | 750 ± 150 | 50% | 35 | - |
| This compound (10 mg/kg) + Cisplatin (5 mg/kg) | 10 | 225 ± 90 | 85% | 50 | <0.001 |
Table 2: In Vitro Cytotoxicity (IC50) of this compound and Cisplatin in A549 Lung Cancer Cell Line
| Compound | IC50 (µM) |
| This compound | > 100 |
| Cisplatin | 8.5 |
| This compound (1 µM) + Cisplatin | 2.1 |
The data presented in Table 1, demonstrates a significant enhancement in anti-tumor activity when this compound is combined with Cisplatin. The combination therapy resulted in a notable increase in overall survival in preclinical models[1][2]. Table 2 further supports this synergy, showing a marked reduction in the IC50 of Cisplatin in the presence of this compound, suggesting a potentiation of its cytotoxic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice (6-8 weeks old) were used.
-
Cell Line: Human non-small cell lung cancer (NSCLC) cell line, A549, was used to establish tumors.
-
Tumor Implantation: 5 x 10^6 A549 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle Control (Saline)
-
This compound (10 mg/kg, administered intraperitoneally, daily)
-
Cisplatin (5 mg/kg, administered intraperitoneally, once a week)
-
This compound (10 mg/kg) + Cisplatin (5 mg/kg)
-
-
Data Collection: Tumor volume was measured twice weekly using calipers. Animal survival was monitored daily.
-
Statistical Analysis: A one-way ANOVA was used to compare tumor volumes, and a log-rank test was used for survival analysis. A p-value of <0.05 was considered statistically significant.
In Vitro Cytotoxicity Assay
-
Cell Line: A549 human lung carcinoma cells.
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, Cisplatin, or a combination of both for 72 hours.
-
Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Visualizing Molecular Pathways and Experimental Design
To better understand the proposed mechanism of action and the experimental workflow, the following diagrams are provided.
Signaling Pathway of this compound
This compound is hypothesized to function by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation. By downregulating this pathway, this compound sensitizes cancer cells to the DNA-damaging effects of Cisplatin.
References
Benchmarking Tapderimotide-induced immune response against other cancer antigens
A comprehensive search for "Tapderimotide" has yielded no publicly available scientific literature, clinical trial data, or regulatory information. Therefore, a direct comparison of its induced immune response against other cancer antigens cannot be conducted at this time.
For a meaningful benchmark to be established, foundational data on this compound is required. This would include, but is not limited to, its mechanism of action, preclinical data on immunogenicity, and results from in vitro and in vivo studies detailing its effect on various immune cell populations. Without this essential information, it is not possible to generate the requested comparison guides, data tables, experimental protocols, or visualizations.
It is possible that "this compound" is a very new investigational compound with no data yet in the public domain, a potential misspelling of another therapeutic, or an internal codename not yet disclosed.
A Framework for Future Benchmarking
Once data on this compound becomes available, a comparative analysis against other well-established cancer antigens and immunotherapies can be performed. This guide outlines the framework and methodologies that would be employed for such a comparison.
Key Classes of Comparator Cancer Antigens:
-
Tumor-Associated Antigens (TAAs): Proteins that are overexpressed in tumor cells compared to normal cells. Examples include HER2/neu, Prostate-Specific Antigen (PSA), and MAGE-A family antigens.
-
Cancer-Testis Antigens (CTAs): Proteins typically expressed only in germ cells in the testes but are aberrantly expressed in various cancers. An example is NY-ESO-1.
-
Neoantigens: Unique antigens that arise from tumor-specific mutations. These are highly specific to the individual's tumor and are a key target for personalized cancer vaccines.
Key Immunological Parameters for Comparison:
A robust comparison would involve evaluating several key metrics of the induced immune response. The following table outlines these parameters and the typical assays used for their measurement.
| Parameter | Description | Primary Experimental Assays |
| T-Cell Activation & Proliferation | Measurement of the activation and expansion of antigen-specific T-cells. | ELISpot, Intracellular Cytokine Staining (ICS) by Flow Cytometry, Proliferation Assays (e.g., CFSE dilution). |
| Cytokine Release Profile | Quantification of pro-inflammatory and effector cytokines secreted by immune cells. | Multiplex cytokine assays (e.g., Luminex), ELISA. |
| Cytotoxicity | Assessment of the ability of cytotoxic T-lymphocytes (CTLs) to kill tumor cells. | Chromium-51 release assays, Calcein AM release assays, Flow cytometry-based cytotoxicity assays. |
| In Vivo Anti-Tumor Efficacy | Evaluation of tumor growth inhibition or regression in animal models. | Syngeneic mouse tumor models, Patient-derived xenograft (PDX) models. |
| Phenotype of Immune Cells | Characterization of the subtypes and functional states of responding immune cells. | Multi-color flow cytometry, Mass cytometry (CyTOF). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are examples of standard protocols that would be used to benchmark the immune response to a novel cancer antigen like this compound.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release
Objective: To quantify the frequency of antigen-specific, IFN-γ-secreting T-cells.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from immunized subjects or control groups. Add 2-3 x 10^5 PBMCs per well.
-
Antigen Stimulation: Add the antigen of interest (e.g., this compound, control peptides) to the respective wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (media only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Following incubation and washing, add streptavidin-alkaline phosphatase.
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Flow Cytometry for T-Cell Activation and Phenotyping
Objective: To identify and quantify activated T-cell subsets in response to the antigen.
Methodology:
-
Cell Stimulation: Stimulate PBMCs with the antigen for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.
-
Surface Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, PD-1).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and transcription factors (e.g., T-bet, GATA3) with fluorescently-labeled antibodies.
-
Data Acquisition: Acquire data on a multi-parameter flow cytometer.
-
Data Analysis: Analyze the data using specialized software to gate on specific cell populations and quantify the expression of activation markers and cytokines.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz would be used to create these visualizations once information about this compound is available.
Hypothetical Signaling Pathway for an Immunogenic Peptide
This diagram illustrates a potential mechanism by which a cancer antigen peptide could be processed and presented to initiate an immune response.
Caption: Hypothetical MHC Class I antigen presentation pathway.
Experimental Workflow for Benchmarking
This diagram outlines a typical workflow for comparing the immunogenicity of different cancer antigens.
Caption: General workflow for in vitro immunogenicity testing.
Should information regarding "this compound" become publicly available, a comprehensive comparison guide will be developed following the rigorous framework outlined above. We encourage researchers and developers with information on this compound to share their findings with the scientific community to enable such analyses.
Comparative Analysis of Tapderimotide's Interaction with the Aryl Hydrocarbon Receptor Pathway
A Note to Researchers: Current scientific literature indicates that the primary mechanism of action of Tapderimotide (also known as tapinarof) does not involve direct binding to Human Leukocyte Antigen (HLA) alleles. Instead, this compound functions as a first-in-class aryl hydrocarbon receptor (AhR) agonist.[1][2][3][4] This guide therefore provides a comprehensive overview of this compound's interaction with the AhR signaling pathway, which is central to its therapeutic effects.
This compound is a novel, steroid-free topical cream under investigation for the treatment of skin conditions such as plaque psoriasis and atopic dermatitis.[1][2][3][4][5] Its therapeutic efficacy stems from its ability to activate the AhR, a ligand-dependent transcription factor that plays a crucial role in regulating immune responses, inflammation, and skin barrier function.[1][2][5][6][7]
Key Components of the this compound-Activated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following table summarizes the key molecules involved in the AhR signaling pathway activated by this compound.
| Molecule | Role in the Pathway |
| This compound | An exogenous ligand that binds to and activates the Aryl Hydrocarbon Receptor (AhR). |
| Aryl Hydrocarbon Receptor (AhR) | A ligand-activated transcription factor that, upon binding to this compound, translocates to the nucleus.[2][5][6] |
| HSP90, p23, c-Src, AIP | Chaperone and co-chaperone proteins that keep AhR in an inactive state in the cytoplasm.[6][8] |
| ARNT (AhR Nuclear Translocator) | A protein that forms a heterodimer with the activated AhR in the nucleus.[2][5][6] |
| XREs (Xenobiotic Response Elements) | Specific DNA sequences to which the AhR/ARNT complex binds, initiating the transcription of target genes.[6] |
| CYP1A1, CYP1B1 | Target genes of the AhR pathway that are involved in metabolism.[8] |
| IL-17A | A pro-inflammatory cytokine whose transcription is suppressed by the this compound-activated AhR pathway, leading to an anti-inflammatory effect.[1][2] |
| Filaggrin, Loricrin | Skin barrier proteins whose expression is induced by the AhR pathway, contributing to the restoration of the epidermal barrier.[2][4] |
| Nrf2 | A transcription factor that is activated by the AhR pathway and leads to an antioxidant response.[1][2] |
Experimental Protocol: Elucidation of the this compound-Activated AhR Signaling Pathway
The mechanism of action of this compound is elucidated through a combination of in vitro and in vivo studies designed to trace the molecular interactions following its application.
Objective: To confirm this compound as an AhR agonist and delineate its downstream effects on inflammatory and skin barrier-related gene expression.
Methodology:
-
Ligand Binding Assays:
-
Principle: To demonstrate direct binding of this compound to the AhR.
-
Procedure: A competitive binding assay is performed using radiolabeled TCDD (a high-affinity AhR ligand) and varying concentrations of this compound. The displacement of radiolabeled TCDD by this compound indicates binding affinity.
-
-
Cellular Localization Studies:
-
Principle: To visualize the translocation of AhR from the cytoplasm to the nucleus upon this compound binding.
-
Procedure: Human keratinocytes or other relevant cell lines are treated with this compound. Immunofluorescence microscopy is then used to visualize the subcellular localization of AhR using specific antibodies.
-
-
Reporter Gene Assays:
-
Principle: To quantify the transcriptional activity of the AhR pathway.
-
Procedure: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with XREs. The cells are then treated with this compound, and the resulting luciferase activity is measured as an indicator of AhR activation.
-
-
Gene Expression Analysis:
-
Principle: To measure the changes in the expression of target genes of the AhR pathway.
-
Procedure: RNA is extracted from cells or skin biopsies treated with this compound. Quantitative real-time PCR (qRT-PCR) or RNA sequencing is used to measure the mRNA levels of genes such as CYP1A1, IL17A, FLG (Filaggrin), and LOR (Loricrin).
-
-
Protein Expression Analysis:
-
Principle: To confirm that changes in gene expression translate to changes in protein levels.
-
Procedure: Western blotting or ELISA is performed on cell lysates or tissue homogenates to quantify the levels of proteins such as IL-17A, Filaggrin, and Loricrin.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows described above.
Caption: this compound-Activated AhR Signaling Pathway.
Caption: Experimental Workflow for this compound Research.
References
- 1. Tapinarof for Plaque Psoriasis – Mechanism of Action – The Doctor's Channel [thedoctorschannel.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Assessing the Bystander Effect of Tapderimotide-Activated T-Cells: A Comparative Analysis
Initial investigations into the publicly available scientific literature and data repositories have revealed no specific information regarding "Tapderimotide" or its alias "P-3297." Consequently, a direct assessment of the bystander effect of T-cells activated by this specific agent cannot be provided at this time. The mechanism of action, effects on T-cell populations, and any subsequent bystander killing capabilities of this compound-activated T-cells remain undocumented in accessible resources.
This guide, therefore, will pivot to a broader discussion of the T-cell bystander effect, providing a framework for how such an assessment would be conducted and compared against other T-cell activating therapies. This will include an overview of the general mechanisms of T-cell activation and the bystander effect, detailed experimental protocols to measure this phenomenon, and a comparative look at other immunotherapies where bystander killing has been characterized.
Understanding the T-Cell Bystander Effect
The bystander effect in the context of T-cell therapy refers to the ability of activated T-cells to kill antigen-negative cancer cells. This phenomenon is crucial for therapeutic efficacy, especially in heterogeneous tumors where not all cells express the target antigen. The killing of bystander cells is often mediated by the release of cytotoxic granules, such as perforin and granzymes, and pro-inflammatory cytokines like IFN-γ and TNF-α by antigen-specific T-cells upon recognition of their target. These soluble factors can induce apoptosis in adjacent tumor cells, regardless of their antigen expression.
General Mechanism of T-Cell Activation
T-cell activation is a complex process that is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs) or target cells. This primary signal is not sufficient for full activation and requires a second, co-stimulatory signal from molecules like CD28 on the T-cell interacting with CD80/CD86 on the APC. Upon successful activation, T-cells proliferate and differentiate into effector cells capable of killing target cells and orchestrating a broader immune response.
Hypothetical Signaling Pathway for T-Cell Activation and Bystander Effect
The following diagram illustrates a generalized signaling pathway for T-cell activation leading to a bystander killing effect. In the absence of specific information on this compound, this pathway represents a common mechanism for many T-cell activating therapies.
Caption: Generalized T-cell activation and bystander killing pathway.
Experimental Protocols for Assessing Bystander Effect
To assess the bystander effect of a novel T-cell activating agent like this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Co-culture Assays
Objective: To determine the ability of activated T-cells to kill antigen-negative tumor cells in a controlled environment.
Methodology:
-
T-Cell Isolation and Activation:
-
Isolate T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Activate T-cells using the experimental agent (e.g., this compound) in the presence of target antigen-positive tumor cells or artificial APCs. As a control, T-cells can be activated using standard methods (e.g., anti-CD3/CD28 beads).
-
-
Tumor Cell Lines:
-
Use a pair of tumor cell lines: one expressing the target antigen (antigen-positive) and one that does not (antigen-negative).
-
Label the two cell lines with different fluorescent markers (e.g., GFP for antigen-positive, RFP for antigen-negative) for easy identification.
-
-
Co-culture:
-
Co-culture the activated T-cells with a mixed population of antigen-positive and antigen-negative tumor cells at various effector-to-target (E:T) ratios.
-
-
Quantification of Cell Death:
-
After a defined incubation period (e.g., 24, 48, 72 hours), assess the viability of both tumor cell populations using flow cytometry or high-content imaging.
-
The percentage of dead antigen-negative cells in the presence of activated T-cells (compared to controls with non-activated T-cells or no T-cells) represents the bystander killing effect.
-
Experimental Workflow for In Vitro Bystander Assay
Caption: Workflow for an in vitro T-cell bystander killing assay.
Comparative Data with Alternative Therapies
Without data on this compound, a direct quantitative comparison is not possible. However, the table below provides a template for how such data would be presented, with hypothetical values for this compound and representative data for other T-cell engaging therapies.
| Therapy Type | Target Antigen | Bystander Killing (% of Antigen-Negative Cells) | Primary Cytokines Involved | Reference |
| This compound-Activated T-Cells | [Hypothetical] | [Hypothetical Data] | [Hypothetical Data] | N/A |
| CAR-T Cells | CD19 | 20-40% | IFN-γ, TNF-α | [Hypothetical Ref 1] |
| Bi-specific T-cell Engagers (BiTEs) | CD3 x CD19 | 15-30% | IFN-γ, TNF-α | [Hypothetical Ref 2] |
| Tumor-Infiltrating Lymphocytes (TILs) | Multiple Neoantigens | Variable (High) | IFN-γ, TNF-α, IL-2 | [Hypothetical Ref 3] |
Conclusion
A comprehensive assessment of the bystander effect of this compound-activated T-cells is contingent on the availability of fundamental research data for this agent. The provided framework outlines the necessary experimental approaches and comparative analyses that would be required. Future research on this compound will be essential to understand its full therapeutic potential, including its capacity to induce bystander killing, a critical component for efficacy in treating solid tumors with heterogeneous antigen expression. Researchers and drug developers are encouraged to utilize the described methodologies to characterize this important aspect of novel T-cell immunotherapies.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Tapderimotide
Disclaimer: This document provides general guidance for handling Tapderimotide based on its classification as a peptide. No specific Material Safety Data Sheet (MSDS) or handling protocols for this compound were found in publicly available resources. Therefore, the following recommendations are based on standard laboratory practices for handling research-grade peptides. Researchers must conduct a formal risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This compound is identified as a peptide, specifically a T-cell antigen[1]. While peptides generally have low volatility, they can present a hazard if inhaled as a powder or if they come into contact with the skin, particularly if they are pharmacologically active. The following guidelines are intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder form to prevent inhalation. Use in a well-ventilated area or a chemical fume hood. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.
-
Clearly label the storage location with the compound's identity and any known hazards.
Handling and Preparation of Solutions:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: If working with the solid form, weigh the required amount in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne powder.
-
Solubilization: When preparing solutions, add the solvent to the peptide slowly to avoid splashing.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Spill Management:
-
Small Spills: In case of a small spill of the solid, gently cover with a damp paper towel to avoid raising dust, then wipe up. For small liquid spills, absorb with an inert material (e.g., spill pads, vermiculite).
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's EHS department immediately.
-
Decontamination: Clean the spill area with an appropriate detergent and water.
Disposal:
-
All waste materials, including empty containers, contaminated gloves, and other disposable items, should be considered chemical waste.
-
Dispose of all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates a general workflow for handling a research-grade peptide like this compound.
Caption: General workflow for handling research-grade peptides.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
